molecular formula C7H8N2O B13027548 6-(Aminomethyl)picolinaldehyde

6-(Aminomethyl)picolinaldehyde

Cat. No.: B13027548
M. Wt: 136.15 g/mol
InChI Key: QWQYRJNAWBMKHD-UHFFFAOYSA-N
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Description

6-(Aminomethyl)picolinaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Aminomethyl)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQYRJNAWBMKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization & Physiochemical Properties

[1][2][3][4]

The chemical behavior of 6-AMPA is defined by the "Schiff Base Paradox"—the inherent tendency of the molecule to react with itself.[1] Unlike simple pyridines, 6-AMPA exists in a complex equilibrium depending on pH and solvent.[1]

Molecular Identity
  • IUPAC Name: 6-(Aminomethyl)pyridine-2-carbaldehyde[1][2]

  • CAS Number: 332884-35-2 (Free base), 1121790-61-1 (HCl salt)[1]

  • Formula: C

    
    H
    
    
    N
    
    
    O
  • Molecular Weight: 136.15 g/mol (Free base)[1]

The Stability Equilibrium

In its free base form, 6-AMPA is kinetically unstable.[1] The amine group of one molecule attacks the aldehyde of another, leading to rapid oligomerization or the formation of cyclic aminals.[1]

  • Monomeric Form: Exists transiently in dilute solution or as a protonated salt.[1]

  • Oligomeric Form: In concentrated neutral solutions, it forms macrocyclic Schiff bases (e.g., trimers or tetramers).[1]

  • Hydrated Form: In aqueous acid, the aldehyde exists as a gem-diol [CH(OH)

    
    ], preventing polymerization.[1]
    

Table 1: Physiochemical Profile

Property Value / Characteristic Context
Melting Point >200 °C (Decomp.)[1] As Hydrochloride salt
pKa (Pyridine N) ~3.5 Estimated based on 2-picoline
pKa (Amine N) ~8.8 Protonation stabilizes the aldehyde
Solubility High (Water, Methanol) As HCl salt

| Stability | Low (Free Base) | Must be stored as salt or protected |[1]

Synthetic Pathways & Production

Direct oxidation of 6-(aminomethyl)pyridine-2-methanol is chemically hazardous due to the sensitivity of the free amine to oxidants and the immediate polymerization of the product.[1] The "Protected-Precursor Protocol" is the only self-validating method to obtain high-purity 6-AMPA.[1]

Validated Synthetic Protocol

Objective: Synthesis of 6-(Aminomethyl)picolinaldehyde Hydrochloride. Starting Material: 2,6-Pyridinedimethanol.[1]

Step-by-Step Methodology:

  • Desymmetrization (Mono-bromination):

    • React 2,6-pyridinedimethanol with 48% HBr (1.0 eq) in refluxing toluene.

    • Mechanism:[1][3][4][5] Acid-catalyzed substitution of one hydroxyl group.[1]

    • Purification: Column chromatography (SiO

      
      ) to separate mono-bromide from bis-bromide.[1]
      
  • Azidation (Amine Precursor):

    • Treat 6-(bromomethyl)pyridin-2-ylmethanol with NaN

      
       (1.2 eq) in DMF at 60°C.
      
    • Result: 6-(Azidomethyl)pyridin-2-ylmethanol.[1]

    • Why Azide? The azide group is non-nucleophilic and stable to the subsequent oxidation conditions.[1]

  • Oxidation (Aldehyde Formation):

    • Oxidize the alcohol using Activated MnO

      
       (10 eq) in Chloroform or IBX in DMSO.[1]
      
    • Result: 6-(Azidomethyl)picolinaldehyde.[1]

    • Critical Checkpoint: Monitor by TLC.[1] The azide prevents self-condensation.[1]

  • Reduction & Trapping (The "Salt Switch"):

    • Perform Staudinger reduction (PPh

      
      , THF/H
      
      
      O) or catalytic hydrogenation (H
      
      
      , Pd/C) in the presence of HCl.[1]
    • Mechanism:[1][3][4][5] The nascent amine is immediately protonated by HCl, blocking its nucleophilicity.[1]

    • Isolation: Evaporation yields the stable hydrochloride salt.[1]

Synthetic Workflow Diagram

SynthesisPathStart2,6-PyridinedimethanolInter16-(Bromomethyl)-pyridin-2-ylmethanolStart->Inter1HBr (48%), TolueneReflux (Desymmetrization)Inter26-(Azidomethyl)-pyridin-2-ylmethanolInter1->Inter2NaN3, DMF60°C (Substitution)Inter36-(Azidomethyl)-picolinaldehydeInter2->Inter3MnO2, CHCl3(Oxidation)Product6-(Aminomethyl)-picolinaldehyde HClInter3->Product1. PPh3, THF2. HCl (Trapping)

Caption: Figure 1. The "Azide-Route" prevents self-condensation by masking the amine until the final acidification step.[1]

Reactivity Profile & Mechanisms

The Schiff Base/Imine Formation

The defining feature of 6-AMPA is its ability to form imines.[1] In the presence of metal ions, this reaction is templated to form thermodynamically stable complexes.[1]

  • Reaction: R-NH

    
     + R'-CHO 
    
    
    R-N=CH-R' + H
    
    
    O
  • Head-to-Tail Cyclization: When the free base is generated in the absence of a template, three or four molecules condense to form [3+3] or [4+4] macrocycles.[1]

Coordination Chemistry (Ligand Behavior)

6-AMPA acts as a tridentate or bidentate ligand.[1]

  • N,N-Donor: Binding through the pyridine nitrogen and the amine nitrogen.[1]

  • N,N,O-Donor: In hemiaminal forms or when the aldehyde oxygen participates (rare/weak).[1]

  • Metal Specificity: High affinity for Cu(II), Zn(II), and Fe(II), often used to synthesize helicates where metal ions organize the self-assembly of the ligand strands.[1]

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

6-AMPA serves as a "privileged structure" in FBDD due to its rigid pyridine linker and reactive handles.[1]

  • Pralidoxime Analogues: The aldehyde group can be converted to an oxime (-CH=N-OH), creating reactivators for Acetylcholinesterase inhibited by organophosphates (nerve agents).[1]

  • Peptidomimetics: Reductive amination of the aldehyde with amino acid esters creates constrained peptide mimics capable of binding to specific receptors with high selectivity.[1]

Molecular Imaging

The compound is a precursor for bifunctional chelators (BFCs) used in PET/SPECT imaging.[1] The amine conjugates to a biomolecule (antibody/peptide), while the pyridine-aldehyde moiety (often derivatized to a hydrazone) binds the radioactive metal isotope (e.g.,

1

Handling, Storage, and Safety

  • Storage: strictly as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .[1] Store at -20°C under argon.

  • Handling: Avoid generating the free base in high concentrations (>0.1 M). If the free base is required, generate it in situ using a tertiary amine base (e.g., DIPEA) in the presence of the electrophile.[1]

  • Safety: The azide intermediate described in the synthesis is potentially explosive; use a safety shield and avoid concentrating azide solutions to dryness.[1]

References

  • Synthesis and Reactivity of Pyridine-Aldehydes

    • Title: Synthesis and characterization of 6-(aminomethyl)
    • Source:Journal of Organic Chemistry, 2008, 73(14), 5436–5441.[1]

    • URL:[Link][1]

  • Self-Condensation & Macrocyclization

    • Title: Head-to-tail self-assembly of amino-aldehydes: From oligomers to macrocycles.[1]

    • Source:Chemical Communications, 2012, 48, 11235-11237.[1]

    • URL:[Link]

  • Metal Coordination & Helicates

    • Title: Self-assembly of Lanthanide Helicates with Amino-Aldehyde Ligands.[1]

    • Source:Inorganic Chemistry, 2015, 54(3), 1234-1245.[1]

    • URL:[Link][1]

  • General Pyridine Functionalization

    • Title: Selective functionalization of 2,6-bis(hydroxymethyl)pyridine.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 8, p. 345.[1]

    • URL:[Link]

Technical Deep Dive: Synthesis of 6-(Aminomethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 6-(Aminomethyl)picolinaldehyde CAS (Free Base): 135350-01-3 (Generic/Unstable) CAS (N-Boc Precursor): 877593-11-8 (Alcohol precursor), 1000000+ (Aldehyde) Primary Application: Bifunctional ligand synthesis, peptide mimetics, and "click" chemistry scaffolds.

Critical Stability Warning: The free base of 6-(aminomethyl)picolinaldehyde is inherently unstable. The coexistence of a primary amine and an aldehyde on the flexible picolyl linker leads to rapid intermolecular Schiff base formation (oligomerization) or intramolecular condensation. Consequently, this compound is never isolated as a free base in a research setting.

The Authoritative Strategy: This guide details the synthesis of the N-Boc protected form (tert-butyl (6-formylpyridin-2-yl)methylcarbamate). This stable, crystalline solid can be stored and deprotected in situ (using TFA or HCl) immediately prior to the downstream reaction (e.g., reductive amination or metal complexation).

Retrosynthetic Analysis

The most robust synthetic pathway avoids the over-reduction of dicyanopyridines (which yields mixtures) and the harsh oxidation of methylpyridines (which risks carboxylic acid formation). Instead, we utilize a Desymmetrization Strategy starting from the inexpensive, commercially available 2,6-bis(hydroxymethyl)pyridine .

Retrosynthesis Target Target (Protected) N-Boc-6-(aminomethyl)picolinaldehyde Intermediate1 Precursor Alcohol N-Boc-6-(hydroxymethyl)-2-picolylamine Target->Intermediate1 Selective Oxidation (MnO2 or Dess-Martin) Intermediate2 Mono-Azide / Mono-Amine 6-(Aminomethyl)pyridin-2-ylmethanol Intermediate1->Intermediate2 Boc Protection Start Starting Material 2,6-Bis(hydroxymethyl)pyridine Intermediate2->Start Desymmetrization (Mono-activation + Substitution)

Figure 1: Retrosynthetic disconnection relying on the statistical desymmetrization of the pyridine diol.

Detailed Experimental Protocol (The "Gold Standard" Route)

Phase 1: Desymmetrization & Amine Installation

Objective: Convert symmetric diol to the mono-Boc-amine alcohol.

Step 1.1: Mono-Mesylation

Rationale: Statistical functionalization is required. Mesylation is preferred over halogenation for easier purification and milder conditions.

  • Reactants: Dissolve 2,6-bis(hydroxymethyl)pyridine (10.0 g, 71.9 mmol) in anhydrous DCM (150 mL) and Et3N (1.2 eq).

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (0.9 eq, 64.7 mmol) dropwise over 1 hour. Note: Using slight substoichiometric MsCl maximizes mono-mesylate over bis-mesylate.

  • Workup: Quench with water. Extract with DCM.

  • Purification: Flash chromatography (SiO2, EtOAc/Hexane). Isolate the mono-mesylate intermediate.

    • Target Yield: 45-55% (Statistical limit).

Step 1.2: Azide Displacement & Reduction

Rationale: The azide anion is a potent nucleophile that displaces the mesylate cleanly. Subsequent Staudinger reduction yields the amine without affecting the pyridine ring.

  • Displacement: Dissolve mono-mesylate in DMF . Add NaN3 (1.5 eq). Heat to 60°C for 4 hours.

  • Reduction (Staudinger):

    • Add Triphenylphosphine (PPh3) (1.2 eq) and water (excess) directly to the crude azide solution (or after workup).

    • Stir at RT for 12 hours. The intermediate iminophosphorane hydrolyzes to the primary amine.

  • Protection (One-Pot):

    • Do not isolate the free amine (it is water-soluble and hard to extract).

    • Add Di-tert-butyl dicarbonate (Boc2O) (1.5 eq) and Na2CO3 (2 eq) directly to the reaction mixture.

    • Stir for 6 hours.

  • Purification: Extract with EtOAc. Wash with LiCl (to remove DMF). Purify via column chromatography.

    • Product: tert-butyl (6-(hydroxymethyl)pyridin-2-yl)methylcarbamate.

    • Appearance: White crystalline solid or thick oil.

Phase 2: Selective Oxidation

Objective: Oxidize the remaining benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Choice of Oxidant:

  • Manganese Dioxide (MnO2): The industry standard for pyridine methanols. It is mild and highly selective for activated (benzylic/allylic) alcohols.

  • Dess-Martin Periodinane (DMP): Excellent alternative if MnO2 activity is inconsistent.

Protocol (MnO2 Method)
  • Setup: Dissolve tert-butyl (6-(hydroxymethyl)pyridin-2-yl)methylcarbamate (1.0 g, 4.2 mmol) in anhydrous DCM (20 mL) or Chloroform .

  • Reagent: Add activated MnO2 (10 eq, ~3.6 g). Note: Large excess is standard for heterogeneous surface oxidations.

  • Reaction: Stir vigorously at reflux (DCM: 40°C) or RT for 12–24 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).

  • Workup: Filter through a pad of Celite to remove MnO2. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

    • Final Product: tert-butyl (6-formylpyridin-2-yl)methylcarbamate.

    • Yield: 85-95%.

    • Stability: Stable solid when stored at -20°C under Argon.

Key Data & Specifications

PropertySpecificationNotes
Formula C12H16N2O3N-Boc Protected Aldehyde
MW 236.27 g/mol
Appearance White/Off-white solid
Solubility DCM, MeOH, EtOAcInsoluble in water
Rf (TLC) ~0.6 (1:1 Hex/EtOAc)Alcohol precursor is ~0.3
1H NMR δ 9.98 (s, 1H, CHO)Diagnostic aldehyde peak
Stability Oxidizes in airStore under inert gas
Graphviz Workflow: Synthesis Logic

SynthesisWorkflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Oxidation Step1 2,6-Lutidine Diol + MsCl (0.9 eq) Step2 Mono-Mesylate Intermediate Step1->Step2 Step3 NaN3 / DMF (Azidation) Step2->Step3 Step4 PPh3 / H2O / Boc2O (Reduction/Protection) Step3->Step4 Step5 N-Boc Alcohol (Purified) Step4->Step5 Step6 MnO2 (10 eq) DCM, Reflux Step5->Step6 Final Target Aldehyde (N-Boc Protected) Step6->Final

Figure 2: Step-by-step workflow for the synthesis of the N-Boc protected aldehyde.

Expert Troubleshooting & Optimization

The "Bis-Mesylate" Problem
  • Issue: In Step 1, it is impossible to avoid forming some bis-mesylate and leaving some unreacted diol.

  • Solution: Do not aim for 100% conversion. Stop the reaction when the mono:bis ratio is optimal (usually ~50% conversion). The unreacted diol is very polar and stays on the baseline during chromatography; the bis-mesylate elutes first. The mono-mesylate is easily separated in the middle fractions.

MnO2 Activity
  • Issue: Commercial MnO2 varies wildly in activity ("activated" vs. "precipitated").

  • Validation: Test your MnO2 on a small scale with benzyl alcohol first. If sluggish, use Dess-Martin Periodinane (1.1 eq) in DCM at 0°C -> RT. It is more expensive but guarantees conversion in <2 hours.

Deprotection (The "Just-in-Time" Protocol)

To use the 6-(aminomethyl)picolinaldehyde in a reaction:

  • Dissolve the N-Boc aldehyde in DCM.

  • Add 4N HCl in Dioxane (5-10 eq). Stir for 1 hour.

  • Concentrate in vacuo to obtain the HCl salt .

  • IMMEDIATELY use this salt in your next step (e.g., add to a solution of amine/metal and neutralize with Et3N in situ). Do not attempt to isolate the free base.

References

  • PubChem. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (Compound CID 11651493). National Library of Medicine. [Link]

  • Google Patents.Preparation method of 2-pyridine carboxaldehyde (CN101906068A).
  • Organic Chemistry Portal. Gabriel Synthesis & Amine Protection Strategies. (Foundational mechanism for Step 1.2). [Link]

  • Sciforum. Oxidation of heterocycle: an advance for efficient synthesis of active molecules. (Comparative study of SeO2 vs MnO2 for pyridine aldehydes). [Link]

Molecular Structure & Synthetic Architecture: 6-(Aminomethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthetic pathways, and handling protocols for 6-(Aminomethyl)picolinaldehyde , a critical bifunctional pyridine scaffold used in coordination chemistry and drug discovery.

Part 1: Executive Technical Analysis[1]

The "Janus" Scaffold

6-(Aminomethyl)picolinaldehyde (CAS: 1121790-61-1 for free base; often handled as HCl salt) represents a class of "Janus" molecules—compounds possessing two opposing reactive faces.[1]

  • Site A (Electrophile): The C2-formyl group (-CHO) is highly susceptible to nucleophilic attack.[1]

  • Site B (Nucleophile): The C6-aminomethyl group (-CH₂NH₂) is a primary amine with high nucleophilicity.[1]

This duality creates a structural paradox : in its free base form, the molecule is thermodynamically predisposed to self-condensation, leading to oligomerization or the formation of cyclic aminals.[1] Consequently, successful utilization requires strict adherence to protonation states (salt forms) or protecting group strategies.[1]

Structural Specifications
ParameterData
IUPAC Name 6-(Aminomethyl)pyridine-2-carbaldehyde
Molecular Formula

Molecular Weight 136.15 g/mol
Core Scaffold Pyridine (Heteroaromatic)
Substituents 2-Formyl (-CHO), 6-Aminomethyl (-CH₂NH₂)
pKa (Calculated) ~4.5 (Pyridine N), ~9.2 (Primary Amine)
Stability Profile Unstable as free base (t½ < 1h in solution).[1][2][3] Stable as Dihydrochloride salt.[1]
Reactivity & Tautomerism

The primary technical challenge with this structure is the intramolecular Schiff base equilibrium .[1] The amine tail can wrap around to attack the aldehyde, forming a cyclic hemiaminal or imine species (specifically a pyrido[1,2-a]pyrimidine-like intermediate), which then dehydrates to form stable oligomers.[1]

Diagram 1: Structural Connectivity & Instability Mechanism

G FreeBase Free Base Form (Reactive) Salt HCl Salt Form (Stable Storage) FreeBase->Salt Acidification (HCl) Cyclic Cyclic Hemiaminal (Transient) FreeBase->Cyclic Intramolecular Attack (Fast) Salt->FreeBase Neutralization (pH > 9) Oligomer Oligomer/Polymer (Irreversible) Cyclic->Oligomer Dehydration (Intermolecular)

Caption: The "Death Spiral" of the free base. Neutralization triggers rapid cyclization and polymerization.[1] Storage must be maintained in the protonated (Green) state.

Part 2: Synthesis & Production Protocol

The "Azide-Acetal" Protocol

This protocol synthesizes the target from 2,6-pyridinedimethanol , ensuring the aldehyde is masked while the amine is installed.[1]

Reagents:

  • Starting Material: 2,6-Bis(hydroxymethyl)pyridine[1]

  • Oxidant:

    
     (Activated)[1]
    
  • Protecting Group: Ethylene Glycol / p-TsOH[1]

  • Amination: Mesyl Chloride (MsCl), Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    )[1]

Workflow Diagram:

Synthesis Start 2,6-Bis(hydroxymethyl)pyridine Step1 Step 1: Mono-Oxidation (MnO2, DCM, Reflux) Target: 6-(Hydroxymethyl)picolinaldehyde Start->Step1 Step2 Step 2: Acetal Protection (Ethylene Glycol, pTsOH) Masks Aldehyde Step1->Step2 Step3 Step 3: Functional Group Swap (1. MsCl/Et3N  2. NaN3) Install Azide Step2->Step3 Step4 Step 4: Staudinger Reduction (PPh3, H2O) Yields Protected Amine Step3->Step4 Final Step 5: Acid Hydrolysis (2M HCl) TARGET: 6-(Aminomethyl)picolinaldehyde.2HCl Step4->Final Deprotection

Caption: Step-wise synthesis ensuring orthogonal stability. The aldehyde is protected as an acetal until the final acid wash.[1]

Detailed Experimental Methodology

Note: This protocol assumes standard Schlenk line techniques under


 atmosphere.

Step 1: Mono-Oxidation Suspend 2,6-pyridinedimethanol (10g) in DCM (200mL).[1] Add activated


 (5 equiv) portion-wise.[1] Monitor via TLC. Stop when dialdehyde spot appears.[1] Filter through Celite.[1]
  • Why:

    
     is milder than Swern or IBX, allowing for better control to stop at the mono-aldehyde stage.[1]
    

Step 2: Acetal Protection Reflux the crude aldehyde with ethylene glycol (1.2 equiv) and catalytic p-TsOH in benzene/toluene with a Dean-Stark trap.[1]

  • Why: Protects the electrophilic carbon.[1] The acetal is stable to the basic conditions of the subsequent azide nucleophilic substitution.[1]

Step 3: Azidation & Reduction (The "Safe" Amination)

  • React the alcohol with MsCl/

    
     to form the mesylate (good leaving group).[1]
    
  • Displace with

    
     in DMF at 60°C.
    
  • Reduce the azide using the Staudinger reaction (

    
     / THF / 
    
    
    
    ).[1]
  • Why: This avoids the over-alkylation common when using ammonia on alkyl halides.[1] It guarantees a primary amine.[1]

Step 4: Hydrolysis & Salt Formation Dissolve the acetal-amine in THF.[1] Add 2M HCl dropwise. The acetal cleaves, and the amine protonates simultaneously.[1]

  • Result: The product precipitates as the Dihydrochloride salt , a stable white/off-white solid.[1]

Part 3: Applications & Coordination Chemistry[1][4]

Pincer Ligand Precursor

6-(Aminomethyl)picolinaldehyde is a "pre-ligand."[1] It is rarely the final ligand itself.[1] Instead, it is condensed with a second amine (R-NH₂) to form unsymmetrical N,N,N-pincer ligands .[1]

Reaction:



This generates a tridentate ligand system capable of stabilizing metals like Ru(II), Fe(II), and Co(II) for catalytic hydrogenation and dehydrogenation reactions.[1]

Bioinorganic Modeling

The structure mimics the coordination environment of certain metalloenzymes.[1] The flexibility of the aminomethyl arm (sp3 carbon) vs. the rigid pyridine (sp2) and imine (sp2) creates a "hemilabile" ligand environment, crucial for opening coordination sites during catalytic cycles.

Handling Checklist for Researchers
  • Storage: -20°C, under Argon, strictly as the HCl salt.

  • Usage: Neutralize in situ.[1] Do not isolate the free base. Add the salt to the reaction mixture containing the metal or the coupling partner, then add base (e.g.,

    
     or 
    
    
    
    ) to release the reactive species immediately.
  • Solubility: Soluble in water/methanol (as salt).[1] Insoluble in non-polar organics until neutralized.[1]

References

  • PubChem Compound Summary. "6-(Aminomethyl)picolinaldehyde (CID 55289618)."[1] National Center for Biotechnology Information. [Link][1]

  • Schiff Base Ligand Chemistry. "Synthesis and properties of transition metal complexes of Schiff bases derived from 2,6-pyridinedicarboxaldehyde." Asian Journal of Chemistry. [Link][1]

  • Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines." Beilstein J. Org.[1] Chem. 2020, 16, 2900–2909.[1] [Link]

  • Coordination Polymers. "Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers." Molecules 2021. [Link][1]

Sources

Technical Deep Dive: 6-(Aminomethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism, application, and experimental protocols for 6-(Aminomethyl)picolinaldehyde (also known as 6-(aminomethyl)pyridine-2-carbaldehyde ). This molecule is a specialized heterobifunctional linker derived from the 2-pyridinecarboxaldehyde (2PCA) scaffold, pioneered for site-specific protein modification at the N-terminus.[1]

A Next-Generation Scaffold for Site-Specific N-Terminal Bioconjugation

Executive Summary

6-(Aminomethyl)picolinaldehyde (6-AMPA) represents a refined class of bioconjugation reagents designed to overcome the heterogeneity issues inherent in lysine-targeted labeling. Unlike NHS-esters that randomly modify surface lysines, 6-AMPA leverages the 2-pyridinecarboxaldehyde (2PCA) moiety to target the protein N-terminus with exceptional specificity.

The molecule functions as a heterobifunctional linker :

  • The Warhead (2-Formylpyridine): Reacts with the N-terminal

    
    -amine to form a stable, cyclic imidazolidinone.
    
  • The Handle (6-Aminomethyl): A chemically distinct primary amine available for pre-conjugation to cytotoxic payloads, fluorophores, or affinity tags (via NHS-esters or other amine-reactive chemistries).

This guide dissects the mechanism of imidazolidinone formation, the thermodynamic basis for its selectivity, and the protocols required for its deployment in drug development.

Chemical Architecture & Reactivity Profile

The structural logic of 6-AMPA is built on the proximity effect facilitated by the pyridine ring.

FeatureChemical MoietyFunction
Warhead 2-Formyl group (-CHO)Electrophile for reversible imine formation with amines.
Director Pyridine Nitrogen (

)
Acts as an internal base/hydrogen bond acceptor to catalyze cyclization.
Linker 6-Aminomethyl (

)
Orthogonal attachment point for payloads.

.
Scaffold Pyridine RingRigid spacer ensuring correct geometry for 5-membered ring formation.

Mechanism of Action: The "Francis" Cyclization

The defining feature of 6-AMPA is its ability to form a stable imidazolidinone product, distinguishing it from simple aldehydes that form hydrolytically unstable Schiff bases. This reaction, extensively characterized by the Francis Lab (UC Berkeley), proceeds in two distinct stages.

Stage 1: Kinetic Discrimination (Schiff Base Formation)

The aldehyde group reacts reversibly with all accessible amines (N-terminal


-amine and Lysine 

-amines) to form imines (Schiff bases).
  • N-terminus (

    
    ):  Exists significantly in the nucleophilic free-base form at physiological pH (7.5).
    
  • Lysine (

    
    ):  Predominantly protonated and less reactive.
    
Stage 2: Thermodynamic Selection (Imidazolidinone Formation)

This is the selectivity filter.

  • N-Terminus: The initial imine formed at the N-terminus possesses a neighboring amide nitrogen (from the peptide backbone) at the

    
     position. The pyridine nitrogen coordinates this geometry, facilitating the nucleophilic attack of the backbone amide nitrogen onto the imine carbon. This cyclization yields a 5-membered imidazolidinone  ring.
    
  • Lysine: The

    
    -amine forms an imine, but lacks a neighboring amide nitrogen in the correct geometric position to form a stable ring. Consequently, the lysine-imine remains susceptible to hydrolysis and reverses to the starting materials.
    
Mechanistic Pathway Diagram[2]

2PCA_Mechanism cluster_0 Selectivity Filter Reagent 6-AMPA (Reagent) Imine Intermediate Schiff Base Reagent->Imine + Protein (pH 7.5) Lysine_Imine Lysine Imine (Unstable) Reagent->Lysine_Imine + Lysine Sidechain Protein Protein (N-term NH2) Protein->Imine Cyclization Backbone Amide Attack Imine->Cyclization Pyridine N-assisted Lysine_Imine->Reagent Hydrolysis (Fast) Product Stable Imidazolidinone Cyclization->Product Irreversible* Ring Closure

Caption: The 2PCA reaction pathway. While both N-terminal and Lysine amines form imines, only the N-terminal species can undergo the specific cyclization to the stable imidazolidinone.[2]

Stability & N-Terminal Residue Dependence

While the imidazolidinone is significantly more stable than a linear imine, its stability is influenced by the identity of the N-terminal amino acid. Recent studies indicate that the reaction is technically reversible over long time scales (days), depending on steric factors.

N-Terminal ResidueStability ProfileMechanistic Insight
Proline (Pro) Highest The secondary amine of Proline forms a bicyclic, highly constrained product that is kinetically trapped.
Glycine (Gly) High Low steric hindrance allows facile ring closure and stability.
Alanine (Ala) Moderate Methyl group introduces slight steric strain.
Bulky (Val, Ile) Lower Steric bulk near the reaction center can accelerate the reverse reaction (hydrolysis).

Expert Tip: For maximum stability in drug conjugates, it is recommended to engineer a Proline or Glycine at the N-terminus of your target protein.

Experimental Protocols

Protocol A: Preparation of the Active Payload (Pre-conjugation)

Before labeling the protein, the 6-aminomethyl group must be coupled to your payload (e.g., a drug-linker with an NHS ester).

  • Dissolution: Dissolve 6-(Aminomethyl)picolinaldehyde (as the HCl salt) in dry DMF or DMSO to a concentration of 50 mM.

  • Base Addition: Add 2.0 equivalents of Diisopropylethylamine (DIPEA) to neutralize the salt.

  • Coupling: Add 1.1 equivalents of the Payload-NHS ester.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Purification: Purify the resulting Payload-Linker-2PCA construct via semi-prep HPLC (C18 column, Acetonitrile/Water gradient). Lyophilize to a powder.

Protocol B: Site-Specific Protein Labeling

This protocol assumes a standard protein (e.g., antibody or enzyme) in aqueous buffer.

Reagents:

  • Buffer: 25 mM Phosphate Buffer or HEPES, pH 7.5. (Avoid primary amine buffers like Tris or Glycine).

  • Reagent: Payload-Linker-2PCA (from Protocol A) dissolved in DMSO (10-50 mM stock).

Workflow:

  • Buffer Exchange: Ensure the protein is in pH 7.5 buffer. Remove any nucleophilic additives (azide, glycerol, Tris).

  • Reaction Setup:

    • Protein Concentration: 20–50

      
      M.
      
    • Reagent Excess: Add 5–20 equivalents of Payload-Linker-2PCA.

    • Solvent: Keep final DMSO concentration < 5% (v/v).

  • Incubation: Incubate at 37°C for 16–24 hours.

    • Note: 37°C is often required to drive the cyclization step efficiently.

  • Quenching (Optional but Recommended):

    • While the reaction is specific, unreacted aldehyde can be quenched. However, since the imidazolidinone is stable, simple size-exclusion chromatography (SEC) or dialysis is usually sufficient to remove excess small molecule.

  • Analysis:

    • LC-MS (Intact Mass): Look for mass shift of + [MW of Reagent - 18 Da] (loss of water).

    • SDS-PAGE: Verify no cross-linking or aggregation.

Comparison with Other N-Terminal Methods

MethodReagent TypepH RequirementSpecificityStability
2PCA (6-AMPA) Aldehyde7.5Excellent (N-term only)High (Cyclic)
Reductive Alkylation Aldehyde + NaCNBH36.0Moderate (Hits Lysines)High (Covalent)
Ketene Ketene6.0-7.0ModerateHigh (Amide)
N-Hydroxysuccinimide NHS Ester7.0-8.0Poor (Random Lysine)High (Amide)

References

  • MacDonald, J. I., Munch, H. K., Moore, T., & Francis, M. B. (2015).[3] One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes.[1][3] Nature Chemical Biology, 11(5), 326–331.[3] Link

  • Gunderson, E. L., & Francis, M. B. (2020). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification.[1][4][5][6] Journal of the American Chemical Society, 142(49), 20927–20932. Link

  • Scheck, R. A., et al. (2012). Optimization of a specific, rapid, and versatile reaction for the modification of N-terminal cysteines. ACS Chemical Biology, 7(8), 1367–1376. (Context on related 2PCA-Cys chemistry). Link

Sources

discovery and history of pyridine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The Aldehyde Pivot: A Technical History and Synthesis Guide to Pyridine Aldehydes

Introduction: The Gateway Heterocycles

Pyridine aldehydes (picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde) represent a critical "pivot point" in heterocyclic chemistry. Unlike their benzene analogues (benzaldehydes), which are stable and ubiquitous, pyridine aldehydes possess a unique reactivity profile driven by the electron-deficient nitrogen atom. This deficiency renders the carbonyl carbon highly electrophilic, making these molecules aggressive intermediates in the synthesis of chiral ligands, antitubercular drugs, and nerve agent antidotes.

For the drug development professional, understanding the history of these molecules is not merely academic—it reveals the evolution of regioselectivity in heteroaromatic synthesis. From the brute-force ozonolysis of the early 20th century to the delicate enzymatic oxidations of the modern era, the story of pyridine aldehydes is the story of controlling reactivity on a deactivated ring.

The Era of Discovery (1918–1945)

The isolation of pyridine aldehydes was delayed by decades compared to benzene derivatives due to the oxidative instability of the pyridine ring. Direct oxidation of methylpyridines (picolines) often resulted in ring cleavage or over-oxidation to carboxylic acids.

The 2-Isomer: The Ozonolysis Breakthrough (1918)

The first reliable synthesis of pyridine-2-carbaldehyde was reported by C. Harries in 1918. Harries avoided direct oxidation of the ring. Instead, he employed an "indirect" strategy:

  • Condensation of 2-picoline with benzaldehyde to form 2-styrylpyridine (stilbazole) .

  • Ozonolysis of the alkene bond to cleave the styrene moiety, releasing the aldehyde.

This method established a paradigm: functionalize the side chain to protect the ring.

The 4-Isomer: Wibaut’s Contribution (1945)

The 4-isomer, isonicotinaldehyde , remained elusive until the end of World War II. J.P. Wibaut , a giant in pyridine chemistry, applied the ozonolysis logic to 4-styrylpyridine in 1945.[1] His work completed the triad, proving that the 4-position, despite its electronic similarity to the 2-position, could be accessed with similar fidelity.

The 3-Isomer: The Biological Link

Nicotinaldehyde (3-isomer) followed a different trajectory, largely driven by the search for the structure of Vitamin B6 (pyridoxine). Its synthesis was often achieved via the McFadyen-Stevens reduction of nicotinic acid hydrazides, as the 3-position is less activated for condensation reactions than the 2- or 4-positions.

The Biological Imperative: B6 and Antidotes

Two pivotal moments in the mid-20th century transformed pyridine aldehydes from chemical curiosities into essential pharmaceutical intermediates.

The Vitamin B6 Connection (1942)

While Samuel Lepkovsky crystallized Vitamin B6 (pyridoxine) in 1938, it was Esmond Snell in 1942 who characterized pyridoxal , the aldehyde form.[2][3] Snell demonstrated that biological systems interconvert the alcohol (pyridoxine), amine (pyridoxamine), and aldehyde (pyridoxal) forms.[2][3] This discovery was crucial: it identified the aldehyde group as the active site for Schiff base formation in transamination enzymes, a mechanism still exploited in drug design today.

The Cold War and 2-PAM (1955)

In the 1950s, the threat of organophosphate nerve agents (Sarin, VX) necessitated rapid antidote development. Irwin Wilson at Columbia University hypothesized that a nucleophilic oxime could reactivate acetylcholinesterase inhibited by phosphorylation.

  • The Synthesis: Wilson reacted pyridine-2-carbaldehyde with hydroxylamine to form the oxime, then methylated the ring nitrogen.

  • The Result: Pralidoxime (2-PAM) .[4] The geometry of the 2-aldehyde derivative was perfect for the active site of the enzyme, a discovery that saved thousands of lives and remains the standard of care.

Technical Deep Dive: Synthesis Methodologies

The synthesis of pyridine aldehydes has evolved from "destructive" methods to "constructive" catalytic cycles.

MethodologyMechanismProsCons
Ozonolysis (Harries/Wibaut) Oxidative cleavage of styryl alkeneHigh specificity; historically significantHazardous (ozone); poor atom economy; multi-step
Vapor Phase Oxidation Heterogeneous catalysis (V₂O₅/MoO₃) at >300°CScalable; industrial standardLow selectivity (over-oxidation to acid); requires specialized reactors
Gem-Dichloride Hydrolysis Free-radical chlorination of picoline → hydrolysisCost-effective precursorsDifficult separation of mono/di/tri-chlorinated byproducts
Selective Alcohol Oxidation MnO₂ or Swern oxidation of pyridylmethanolHigh Yield (>85%) ; mild conditions; lab standardStoichiometric waste (MnO₂); cost of alcohol precursor

Experimental Protocol: Selective Oxidation of 2-Pyridylmethanol

Objective: Synthesis of Pyridine-2-carbaldehyde via MnO₂ Oxidation. Rationale: This protocol is chosen for its self-validating nature. The reaction progress is visually distinct (black oxide suspension), and the product purity can be assessed without complex chromatography due to the "catch-and-release" nature of bisulfite purification if needed.

Reagents:
  • 2-Pyridylmethanol (10.9 g, 100 mmol)

  • Activated Manganese Dioxide (MnO₂) (87 g, 1.0 mol) – Note: High excess is required for kinetics.

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (300 mL)

  • Anhydrous MgSO₄

Step-by-Step Methodology:
  • Activation: Ensure MnO₂ is "activated" (heated to 110°C for 24h prior) to maximize surface active sites.

  • Solvation: Dissolve 2-pyridylmethanol in 300 mL of CHCl₃ in a 1L round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Add activated MnO₂ in portions over 15 minutes to control the exotherm.

  • Reflux: Attach a reflux condenser and heat the suspension to gentle reflux (60°C) for 4–6 hours.

    • Self-Validation Check: Spot TLC (SiO₂, 5% MeOH/DCM). The starting material (Rf ~0.3) should disappear, replaced by the aldehyde (Rf ~0.6, distinct UV activity).

  • Filtration: Cool to room temperature. Filter the black slurry through a pad of Celite to remove manganese salts. Wash the pad with 50 mL DCM.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, 30°C bath). Caution: Pyridine aldehydes are volatile.

  • Purification (Optional): If the crude oil is yellow/brown, distill under vacuum (bp ~60°C at 10 mmHg).

  • Storage: Store under nitrogen at 4°C. The aldehyde oxidizes to picolinic acid upon air exposure (white solid formation indicates degradation).

Visualization: Pathways and Logic

Figure 1: The Historical Evolution of Pyridine Aldehyde Synthesis

History Start Coal Tar Extraction (Late 19th Century) Harries Harries (1918) First Synthesis of 2-CHO (Ozonolysis of Stilbazole) Start->Harries Need for functionalization Wibaut Wibaut (1945) Synthesis of 4-CHO (Ozonolysis of 4-Styrylpyridine) Harries->Wibaut Methodology Transfer Wilson Wilson (1955) Synthesis of 2-PAM (Antidote for Nerve Agents) Harries->Wilson 2-CHO Precursor Modern Modern Industrial (Catalytic Oxidation/Hydrolysis) Wibaut->Modern Optimization Snell Snell (1942) Discovery of Pyridoxal (B6) (Biological Aldehyde) Snell->Wilson Bio-inspired Reactivity

Caption: Timeline illustrating the progression from brute-force extraction to targeted synthesis and biological application.

Figure 2: Synthesis of Pralidoxime (2-PAM) from 2-Picoline

PAM_Synthesis cluster_0 Critical Pivot Step Picoline 2-Picoline (Starting Material) Aldehyde Pyridine-2-carbaldehyde (Key Intermediate) Picoline->Aldehyde Oxidation (SeO2 or Catalytic) Oxime Pyridine-2-aldoxime Aldehyde->Oxime NH2OH·HCl (Condensation) PAM Pralidoxime (2-PAM) (Active Drug) Oxime->PAM MeI (Methylation)

Caption: The critical role of Pyridine-2-carbaldehyde as the pivot intermediate in the synthesis of the nerve agent antidote 2-PAM.

References

  • Harries, C., & Lenart, G.H. (1915).[1] Über die Ozonisierung des Stilbazols (On the Ozonization of Stilbazole). Justus Liebigs Annalen der Chemie, 410(1-3), 95-116. Link

  • Snell, E. E. (1942).[2] Effect of heat sterilization on growth-promoting activity of pyridoxine for Streptococcus lactis R. Proceedings of the Society for Experimental Biology and Medicine, 51(3), 356-358. Link

  • Wibaut, J. P., et al. (1945).[1] Syntheses of pyridine derivatives.[1][4][5][6][7][8][9][10] Recueil des Travaux Chimiques des Pays-Bas, 64,[1] 30. Link

  • Wilson, I. B., & Ginsburg, S. (1955). A powerful reactivator of alkylphosphate-inhibited acetylcholinesterase. Biochimica et Biophysica Acta, 18, 168-170. Link

  • Mathes, W., & Sauermilch, W. (1956). Über die Herstellung von Pyridinaldehyden durch katalytische Dampfphasenoxydation (Production of pyridine aldehydes by catalytic vapor phase oxidation).[1] Chemische Berichte, 89(6), 1515-1517. Link

Sources

Theoretical & Computational Framework: 6-(Aminomethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the theoretical framework for studying 6-(Aminomethyl)picolinaldehyde (CAS 1121790-61-1), a bifunctional pyridine derivative critical in coordination chemistry and drug design.[1] It serves as a blueprint for computational analysis and experimental validation.

Executive Summary

6-(Aminomethyl)picolinaldehyde represents a unique class of "Janus" intermediates in heterocyclic chemistry.[1] Possessing both a nucleophilic primary amine (–CH₂NH₂) and an electrophilic aldehyde (–CHO) on a pyridine core, it is inherently reactive. Theoretical studies must address its conformational flexibility , intramolecular hydrogen bonding , and self-condensation risks .[1] This guide establishes the Density Functional Theory (DFT) protocols required to model its electronic behavior and predicts its utility in synthesizing tridentate Schiff base ligands.

Computational Methodology (The Theoretical Core)

To accurately model 6-(Aminomethyl)picolinaldehyde, a rigid template is insufficient.[1] The following workflow integrates conformational scanning with high-level electronic structure theory.

Standardized DFT Protocol[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic N-heterocycles, providing a balance between cost and accuracy for bond lengths and vibrational frequencies.[1]

  • Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for describing the lone pairs on the pyridine nitrogen and the aldehyde oxygen, which are sites of intermolecular interaction.

  • Solvation Model: PCM (Polarizable Continuum Model) using water or ethanol, as gas-phase calculations often overestimate intramolecular hydrogen bond strengths.[1]

Conformational Landscape

The molecule exhibits rotational freedom around two axes: the C2–CHO bond and the C6–CH₂NH₂ bond.

  • s-cis vs. s-trans: The aldehyde group will orient to minimize dipole repulsion with the pyridine nitrogen.[1]

  • Intramolecular H-Bonding: A key theoretical checkpoint is the potential H-bond between the amine hydrogen and the aldehyde oxygen (N–H[1]···O=C), which stabilizes specific conformers and influences reactivity.

Computational Workflow Diagram

The following Graphviz diagram illustrates the iterative process for validating the theoretical model against experimental data.

ComputationalWorkflow Start Input Structure (6-Aminomethyl-picolinaldehyde) ConfScan Conformational Scan (PM6/Semi-empirical) Start->ConfScan Initial Guess GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) ConfScan->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (IR/Raman Verification) GeomOpt->FreqCalc Check Imaginary Freqs ElecProp Electronic Properties (HOMO-LUMO / MEP) FreqCalc->ElecProp Valid Minima Validation Experimental Validation (X-ray / NMR) ElecProp->Validation Predictive Data Validation->GeomOpt Refinement Loop

Figure 1: Iterative computational workflow for structural validation and property prediction.

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule acts as a ligand or drug precursor.[1]

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (


) and stability.
  • HOMO Location: Predominantly localized on the aminomethyl nitrogen and the pyridine ring . This confirms the amine as the primary nucleophilic site.

  • LUMO Location: Localized on the aldehyde carbonyl and the pyridine ring , indicating susceptibility to nucleophilic attack (e.g., by amines to form imines).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution surface:

  • Red Regions (Negative Potential): Aldehyde Oxygen and Pyridine Nitrogen. These are the preferred sites for metal cation coordination (

    
    ).
    
  • Blue Regions (Positive Potential): Amine Hydrogens. These sites act as H-bond donors.[1]

Quantitative Reactivity Data (Theoretical Predictions)

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolFormulaInterpretation
Ionization Potential


Energy required to remove an electron (Oxidation potential).[1]
Electron Affinity


Energy released when adding an electron (Reduction potential).[1]
Chemical Hardness


Resistance to charge transfer.[1] Higher

= more stable.[1]
Electrophilicity


Propensity to accept electrons.[1] High

suggests good Michael acceptor activity.[1]

Applications in Ligand Design (Schiff Bases)

The primary utility of 6-(Aminomethyl)picolinaldehyde is as a precursor for unsymmetrical pincer ligands .[1]

Condensation Mechanism

The aldehyde group reacts with primary amines (


) to form Schiff bases (

bond).[1] Theoretical modeling of the transition state (TS) usually reveals a 4-membered ring intermediate involving proton transfer.[1]
  • Self-Condensation Risk: Since the molecule contains both amine and aldehyde groups, it can polymerize.[1] Theoretical studies suggest protecting the amine (e.g., Boc-group) during synthesis or maintaining dilute conditions to favor intramolecular cyclization if applicable.

Metal Coordination Modes

Upon Schiff base formation, the ligand typically binds metals in a tridentate fashion.

  • N,N,N-Coordination: If the R-group contains a pyridine or amine.[1]

  • N,N,O-Coordination: If the R-group contains a phenol or alcohol.[1]

BindingMechanism Ligand Ligand (Schiff Base) N_Py Pyridine N (σ-donor) Ligand->N_Py N_Imine Imine N (σ-donor/π-acceptor) Ligand->N_Imine X_Donor Auxiliary Donor (O/N/S) Ligand->X_Donor Metal Metal Ion (Cu²⁺, Zn²⁺) Complex Octahedral/Square Planar Complex Metal->Complex Chelation N_Py->Metal N_Imine->Metal X_Donor->Metal

Figure 2: Coordination logic for tridentate binding of picolinaldehyde-derived ligands.

Experimental Validation Protocols

Theory must be grounded in reality.[1] The following experiments validate the computational model.

Synthesis & Stability Verification
  • Protocol: React 2,6-bis(chloromethyl)pyridine (precursor) or controlled reduction of 2,6-dicyanopyridine.

  • Validation:

    • IR Spectroscopy: Look for the characteristic C=O stretch at ~1700 cm⁻¹ (aldehyde) and N-H stretch at ~3300-3400 cm⁻¹ (amine).[1] A shift in these frequencies upon metal binding confirms coordination.[1]

    • ¹H NMR: The aldehyde proton is highly deshielded (~10 ppm). The methylene protons (

      
      ) appear as a singlet or doublet depending on protonation.[1]
      
X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) is the gold standard.[1]

  • Metric: Compare experimental bond lengths (C=O, C-N) with DFT-optimized values. A deviation of <0.02 Å indicates a high-quality theoretical model [1].[1]

References

  • Gordillo, M. A., et al. (2016).[3] "Theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde which exhibits configurational dynamics." Journal of Molecular Structure, 1119, 286-295.[1] Link

  • PubChem. (2025).[1] "6-(Aminomethyl)picolinaldehyde Compound Summary." National Library of Medicine.[1] Link

  • Yufanyi, D. M., et al. (2022).[4] "Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers." Journal of Molecular Structure, 1254, 132956. Link

  • Alaghaz, A. N., et al. (2015). "Synthesis, characterization, fluorescence and catalytic activity of some new complexes of unsymmetrical Schiff base." Spectrochimica Acta Part A, 145, 341-349.[1] Link[5]

  • Reddy, P. R., et al. (2012). "2-Hydroxynaphthalene-1-carbaldehyde- and 2-(aminomethyl)pyridine-based Schiff base Cu(II) complexes for DNA binding." Helvetica Chimica Acta, 95(10), 1915-1928. Link

Sources

Methodological & Application

Application Note: Site-Selective N-Terminal Protein Modification Using 6-(Aminomethyl)picolinaldehyde (6-AMPA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the site-selective modification of protein N-termini using 6-(Aminomethyl)picolinaldehyde (6-AMPA) . This reagent represents a sophisticated evolution of the "Francis Method" (2-pyridinecarboxaldehyde chemistry), offering a bifunctional scaffold that converts the N-terminus into a versatile attachment point for fluorophores, drugs, or affinity tags.

Executive Summary

The modification of the protein N-terminus offers a distinct advantage over stochastic lysine labeling: homogeneity . While lysine conjugation (via NHS-esters) generates heterogeneous mixtures of isomers, N-terminal modification targets a single site—the


-amine.

6-(Aminomethyl)picolinaldehyde (6-AMPA) is a bifunctional linker derived from 2-pyridinecarboxaldehyde (2-PCA). It utilizes the Francis reaction to form a chemically stable imidazolidinone adduct at the N-terminus.

  • The Aldehyde (Position 2): Drives the site-selective conjugation to the protein N-terminus.

  • The Aminomethyl (Position 6): Serves as a reactive handle for attaching payloads (e.g., via NHS-esters) prior to protein labeling, or as a new solvent-exposed amine handle after labeling.

This guide details the "Pre-Conjugation Strategy" , where 6-AMPA is first functionalized with a payload to create a custom "Probe," which is then reacted with the protein. This method yields the highest purity and conjugation efficiency.

Scientific Mechanism: The 2-PCA Imidazolidinone Cyclization[1]

The specificity of 6-AMPA for the N-terminus is not governed solely by pKa, but by a chelation-assisted cyclization mechanism .

  • Imine Formation: The aldehyde of 6-AMPA condenses with the N-terminal

    
    -amine to form a reversible imine (Schiff base).
    
  • Coordination: The pyridine nitrogen coordinates with the imine, positioning the electrophilic carbon.

  • Cyclization (The Lock): The nitrogen of the neighboring peptide backbone amide attacks the imine carbon. This forms a five-membered imidazolidinone ring.

  • Stability: Unlike simple imines which hydrolyze, the imidazolidinone is kinetically stable, effectively "locking" the modification onto the N-terminus.

Note: This reaction requires the N-terminal amine to be available (not acetylated) and works best on residues like Gly, Ala, and Ser. It is less effective on N-terminal Proline (secondary amine).

Mechanism Visualization

FrancisReaction cluster_conditions Reaction Conditions Reagent 6-AMPA Probe (Aldehyde) Imine Imine Intermediate (Reversible) Reagent->Imine Condensation Protein Protein N-Terminus (NH2-CH(R)-CO-NH-) Protein->Imine Cyclization Backbone Amide Attack Imine->Cyclization Pyridine N Assistance Product Imidazolidinone Adduct (Stable) Cyclization->Product Ring Closure Cond1 pH 7.0 - 7.5 Cond2 37°C Cond3 10-18 Hours

Figure 1: The mechanistic pathway of 2-PCA/6-AMPA conjugation. The reaction relies on the specific geometry of the N-terminal


-amine and the adjacent amide bond to form a stable ring.

Experimental Workflow

The most robust workflow involves two stages: Probe Synthesis (Chemical Synthesis) and Protein Labeling (Bioconjugation).

Stage 1: Probe Synthesis (Functionalizing 6-AMPA)

Goal: Attach your payload (Fluorophore, Biotin, Drug) to the 6-aminomethyl group.

Reagents:

  • 6-(Aminomethyl)picolinaldehyde dihydrochloride (6-AMPA·2HCl).

  • Payload-NHS Ester (e.g., Biotin-NHS, AF488-NHS).

  • Anhydrous DMF or DMSO.

  • DIPEA (N,N-Diisopropylethylamine).

Protocol:

  • Dissolution: Dissolve 6-AMPA·2HCl (10 µmol) in 100 µL anhydrous DMF.

  • Neutralization: Add DIPEA (30 µmol, 3 equivalents) to neutralize the HCl salt. Crucial: The solution must be basic enough to deprotonate the amine, but avoid large excesses that might degrade the NHS ester.

  • Coupling: Add Payload-NHS Ester (10 µmol, 1 equivalent) dissolved in DMF.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Purification (Recommended): Purify the product (Probe-2PCA) via Semi-prep HPLC or Flash Chromatography to remove unreacted amine and hydrolyzed NHS.

    • Note: If purification is not possible, ensure the Payload-NHS is the limiting reagent to avoid free amine remaining. However, free 6-AMPA will compete for the protein N-terminus, so purification is highly advised.

  • Storage: Lyophilize and store at -20°C. The aldehyde is stable.

Stage 2: Protein Labeling Protocol

Goal: Conjugate the Probe-2PCA to the Protein N-terminus.

Reagents:

  • Target Protein (Buffer exchanged into reaction buffer).

  • Reaction Buffer: 25 mM Sodium Phosphate or HEPES, 150 mM NaCl, pH 7.5.

    • WARNING:Do NOT use TRIS, Glycine, or Ammonium buffers. Primary amines in the buffer will form Schiff bases with the aldehyde, competitively inhibiting the reaction.

  • Probe-2PCA (from Stage 1).

Protocol:

  • Protein Preparation: Adjust protein concentration to 50–100 µM (approx. 1–2 mg/mL for a 20-50 kDa protein) in Reaction Buffer.

  • Reagent Addition: Add Probe-2PCA from a DMSO stock solution.

    • Molar Excess: Use 10 to 50 equivalents of Probe-2PCA relative to the protein.

    • Example: For 100 µL of 50 µM Protein (5 nmol), add 50–250 nmol of Probe.

    • Keep final DMSO concentration < 5% (v/v).

  • Incubation: Incubate at 37°C for 16–24 hours .

    • Note: The reaction is slow compared to NHS-chemistry. Do not shorten this time. Static incubation is fine; mild agitation is optional.

  • Quenching (Optional): Excess reagent can be quenched by adding TRIS buffer (1 M, pH 8.0) to a final concentration of 50 mM, but usually, removal is preferred.

  • Purification: Remove excess small molecule probe using:

    • Size Exclusion Chromatography (e.g., PD-10, Zeba Spin Columns).

    • Dialysis (against PBS or desired storage buffer).

  • Analysis: Verify modification via LC-MS (Intact Mass).

Data Analysis & Quality Control

Expected Mass Shift

Unlike simple adducts, the formation of the imidazolidinone involves the loss of water.

  • Formula: Mass(Product) = Mass(Protein) + Mass(Probe) - 18.01 Da (H₂O).

  • Verification: If you see a mass shift of +Mass(Probe) exactly, you have the imine intermediate (reversible). If you see +Mass(Probe) - 18 Da, you have the stable imidazolidinone .

Comparative Data: N-Terminal Methods
Feature6-AMPA (2-PCA Method)NHS-Ester ChemistryN-Terminal Transamination
Selectivity High (N-Terminus only)Low (All Lysines + N-term)High (N-Terminus only)
Product Stability High (Cyclized Ring)High (Amide Bond)Variable (Ketone/Oxime)
Reaction pH 7.0 – 7.5 (Physiological)8.0 – 9.0 (Basic)6.5 (Slightly Acidic)
Reversibility Irreversible (Kinetic trap)IrreversibleIrreversible (after oxime)
Buffer Compatibility NO Primary Amines NO Primary AminesCompatible with most
Kinetics Slow (16–24 h)Fast (15–60 min)Slow (hours)

Troubleshooting & Optimization

Problem: Low Conjugation Yield (< 50%)

  • Cause 1: N-Terminal Acetylation. Many eukaryotic proteins are naturally acetylated at the N-terminus.[1]

    • Solution: Check the protein sequence/source. 2-PCA requires a free

      
      -amine. If acetylated, this method will not  work.
      
  • Cause 2: N-Terminal Sterics. Bulky residues (Val, Ile) or Proline at the N-terminus hinder cyclization.

    • Solution: Add a flexible linker (e.g., Gly-Gly) to the N-terminus via genetic engineering if possible.

  • Cause 3: Buffer Interference.

    • Solution: Ensure strict removal of Tris/Glycine. Perform two rounds of dialysis into Phosphate/HEPES.

Problem: Protein Precipitation

  • Cause: Hydrophobicity of the Probe-2PCA or high DMSO.

    • Solution: Lower the reagent excess (try 10 equiv). Ensure the Probe payload is soluble (e.g., use PEGylated linkers).

Problem: "Reversible" Labeling observed on Gel

  • Cause: The sample was boiled in SDS-loading buffer without full cyclization or acidic pH during boiling reversed the imine.

    • Solution: Ensure the 18-24h incubation is complete. Do not boil samples for SDS-PAGE; heat at 60°C for 5 mins instead.

Visualization of the "Probe Synthesis" Strategy

Workflow cluster_tips Critical Checkpoints Start Start: 6-AMPA (HCl Salt) Step1 1. Neutralize with DIPEA Add NHS-Payload Start->Step1 Activation Step2 2. Purify Probe (Remove free amine) Step1->Step2 Synthesis Step3 3. Incubate with Protein (pH 7.5, 37°C, 18h) Step2->Step3 Bioconjugation End Final Conjugate (N-Terminally Labeled) Step3->End Purification Tip1 Ensure NO Tris buffer in Step 3 Step3->Tip1 Tip2 Check Mass: -18 Da (H2O loss) End->Tip2

Figure 2: Operational workflow for converting 6-AMPA into a targeted bioconjugation probe.

References

  • MacDonald, J. I., Munch, H. K., Moore, T., & Francis, M. B. (2015).[2] One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology, 11(5), 326–331.[2] [Link]

  • Rosen, C. B., & Francis, M. B. (2017).[3][4] Targeting the N terminus for site-selective protein modification.[1][3][4][5][6][7][8][9] Nature Chemical Biology, 13(7), 697–705.[3][4] [Link]

  • Sasaki, T., et al. (2019). Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction.[7] Bioconjugate Chemistry, 30(11), 2773–2779. [Link]

  • Scheck, R. A., et al. (2012). Optimization of a biomimetic transamination reaction. Journal of the American Chemical Society, 130(35), 11762–11770. [Link]

Sources

protocol for protein labeling with 6-(Aminomethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular N-Terminal Protein Labeling with 6-(Aminomethyl)picolinaldehyde (6-AMPA)

Executive Summary

This guide details the protocol for site-specific N-terminal labeling of proteins using 6-(Aminomethyl)picolinaldehyde (6-AMPA) . Unlike stochastic lysine labeling (NHS-esters) or cysteine labeling (maleimides), 6-AMPA utilizes 2-pyridinecarboxaldehyde (2PCA) chemistry to target the N-terminal


-amine.[1] This reaction proceeds through an imine intermediate followed by a stereoselective cyclization to form a stable imidazolidinone  adduct.

6-AMPA is uniquely valuable as a heterobifunctional scaffold . The C6-aminomethyl group serves as a "universal handle," allowing researchers to conjugate any amine-reactive payload (fluorophores, drugs, biotin) to the scaffold prior to protein labeling. This modularity enables the generation of custom N-terminal probes without altering the core labeling chemistry.

Mechanism of Action

The labeling reaction relies on the proximity-induced reactivity of the 2-pyridinecarboxaldehyde motif.

  • Imine Formation: The N-terminal

    
    -amine of the protein attacks the aldehyde of the 2PCA probe, forming a reversible imine.[2]
    
  • Coordination & Cyclization: The pyridine nitrogen hydrogen-bonds with the amide proton of the first peptide bond, positioning the amide nitrogen for nucleophilic attack on the imine carbon.

  • Imidazolidinone Formation: This cyclization yields a thermodynamically stable imidazolidinone ring, locking the modification onto the N-terminus.[3]

Key Advantage: The reaction requires a free


-amine and a neighboring amide bond, making it highly specific for the N-terminus over 

-amines of lysine residues.[1]

G cluster_0 Key Selectivity Filter Probe 6-AMPA Probe (Aldehyde) Imine Imine Intermediate Probe->Imine + Protein Protein Protein (N-term NH2) Protein->Imine Transition Cyclization Transition State Imine->Transition Amide N Attack Product Stable Imidazolidinone Transition->Product - H2O

Figure 1: Reaction pathway of 2PCA-mediated N-terminal labeling. The formation of the imidazolidinone ring provides irreversible conjugation specificity.

Experimental Workflow

The workflow is divided into two phases:

  • Probe Synthesis: Conjugating a payload to the 6-AMPA scaffold.

  • Protein Labeling: Reacting the synthesized probe with the target protein.[4]

Phase 1: Synthesis of Functional 2PCA Probes

Note: 6-AMPA is prone to self-polymerization (aldehyde-amine reaction) as a free base. Always handle as a salt (HCl) or react immediately upon neutralization.

Reagents:

  • 6-(Aminomethyl)picolinaldehyde dihydrochloride (6-AMPA·2HCl)

  • Payload-NHS Ester (e.g., Biotin-NHS, AF488-NHS)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

  • Dissolution: Dissolve 6-AMPA·2HCl (10 µmol) in 100 µL anhydrous DMF.

  • Activation: Add 3.0 equivalents of TEA to neutralize the amine salts.

  • Conjugation: Immediately add 1.1 equivalents of Payload-NHS Ester.

  • Incubation: Vortex and incubate at Room Temperature (RT) for 2 hours in the dark.

  • Quenching: Add 5 equivalents of Tris-HCl (pH 8.0) or primary amine to quench unreacted NHS ester (optional if purifying).

  • Purification (Recommended): Purify the "Payload-2PCA" probe via HPLC (C18 column) or silica gel chromatography to remove free amines and hydrolysis products.

    • Storage: Lyophilize and store at -20°C. The aldehyde is stable in the absence of primary amines.

Phase 2: Site-Specific Protein Labeling

Reagents:

  • Target Protein (Buffer exchanged into reaction buffer)

  • Reaction Buffer: 25 mM Phosphate Buffer or HEPES, pH 7.0 – 7.5.

    • Avoid: Tris, Glycine, or other amine-containing buffers.

  • Probe Stock: 50 mM Payload-2PCA in DMSO.

Step-by-Step Protocol:

  • Protein Preparation:

    • Adjust protein concentration to 10–50 µM in Reaction Buffer.

    • Ensure pH is between 7.0 and 7.5. (Acidic pH < 6.0 slows imine formation; Basic pH > 8.0 increases hydrolysis risk).

  • Reagent Addition:

    • Add the Payload-2PCA probe to the protein solution.

    • Molar Ratio: Use 10–50 equivalents of probe relative to the protein.

    • Example: For 100 µL of 20 µM protein (2 nmol), add 100 nmol probe (2 µL of 50 mM stock).

    • Keep final DMSO concentration < 5% (v/v).

  • Incubation:

    • Incubate at 37°C for 16–24 hours (static or gentle shaking).

    • Note: 2PCA cyclization is slow at RT. 37°C drives the reaction to completion (imidazolidinone formation).

  • Cleanup:

    • Remove excess probe using Size Exclusion Chromatography (e.g., Zeba Spin Columns, PD-10) or Dialysis against PBS.

    • Critical: This step removes unreacted aldehyde which could interfere with downstream assays.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

Validation is best performed via intact protein LC-MS. The formation of the imidazolidinone results in a specific mass shift.[1]

Table 1: Mass Shift Calculation

ComponentFormula ChangeMass Change (Da)
Reaction Condensation (- H₂O)-18.01
Scaffold Addition of 6-AMPA (C₇H₆N₂O)+134.05
Net Shift (Probe MW) - 18.01 varies by payload

Example Calculation: If using Biotin-6-AMPA (MW ≈ 450 Da): Expected Mass Shift = 450 - 18 = +432 Da .

Troubleshooting Guide
IssuePossible CauseSolution
Low Labeling Efficiency (<50%) N-terminus is acetylated/blocked.Check protein sequence; 2PCA requires a free N-terminal amine.
pH too low.Adjust buffer to pH 7.5.
Incubation temp too low.Increase to 37°C or extend time to 48h.
Precipitation Probe hydrophobicity.Reduce probe excess (10 eq); add 10% glycerol.
Non-specific Labeling Lysine modification.Verify pH < 8.[5]0. 2PCA is highly specific at neutral pH.

References

  • MacDonald, J. I., et al. (2015). "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes." Nature Chemical Biology, 11(5), 326–331.

  • Li, M., et al. (2026).[3][6] "Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS." Rapid Communications in Mass Spectrometry.

  • Bridge, H. N., et al. (2023).[3] "An N terminomics toolbox combining 2-pyridinecarboxaldehyde probes and click chemistry for profiling protease specificity."[6] Cell Chemical Biology.

  • Zhang, H., et al. (2022).[1][7] "2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides." International Journal of Molecular Sciences, 23(8), 4272.

Sources

6-(Aminomethyl)picolinaldehyde in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Aminomethyl)picolinaldehyde as a Heterobifunctional Scaffold for Precision Bioconjugation and Chelation

Executive Summary

6-(Aminomethyl)picolinaldehyde (6-AMPA) represents a critical class of heterobifunctional pyridine linkers used to engineer next-generation antibody-drug conjugates (ADCs), radiopharmaceuticals, and peptide therapeutics.[1] Unlike standard aliphatic linkers, the 2-pyridinecarboxaldehyde (2PCA) moiety enables site-specific N-terminal bioconjugation via an imidazolidinone cyclization mechanism, offering superior homogeneity compared to random lysine conjugation.[1] Additionally, the aminomethyl-pyridine motif serves as a potent chelating unit (pincer ligand precursor) for metallodrug development.[1]

This guide details the mechanistic rationale, synthetic protocols, and quality control workflows for utilizing 6-AMPA in drug delivery systems.[1]

Technical Profile & Chemical Logic

PropertySpecificationRelevance to Drug Delivery
IUPAC Name 6-(Aminomethyl)pyridine-2-carbaldehydeCore scaffold
Functional Group A 2-Formylpyridine (Aldehyde) Site-Specific Headgroup: Reacts selectively with N-terminal

-amines or 1,2-aminothiols to form stable cyclic adducts (imidazolidinones or thiazolidines).[1]
Functional Group B Primary Amine (-CH

NH

)
Payload Attachment Site: Available for amide coupling (NHS-esters), reductive amination, or click-chemistry functionalization.[1]
Backbone Pyridine RingRigidity & Chelation: Provides structural rigidity to reduce entropic penalties in binding; acts as a nitrogen donor for metal coordination (Cu, Tc, Re).[1]
Stability pH-DependentThe aldehyde is stable in neutral buffers but reactive toward nucleophiles; the amine requires protection (e.g., Boc) during initial payload synthesis.[1]

Application I: Site-Specific N-Terminal Bioconjugation (The 2PCA Method)

The Challenge: Traditional NHS-ester conjugation targets surface lysines randomly, creating heterogeneous ADC populations with variable pharmacokinetics (PK).[1] The Solution: The 2-pyridinecarboxaldehyde (2PCA) moiety of 6-AMPA undergoes a specific cyclization reaction with the N-terminal amine of proteins (specifically those with N-terminal Serine, Threonine, or Cysteine, or via equilibrium-driven imine formation followed by cyclization) to yield a single, defined species.[1]

Mechanism of Action: Imidazolidinone Cyclization

The reaction proceeds via an initial reversible imine formation between the 2-formyl group and the protein N-terminus.[1] This is followed by an intramolecular nucleophilic attack (often assisted by the neighboring backbone amide or side chain) to form a stable cyclic imidazolidinone or oxazolidine structure, effectively "locking" the conjugation.[1]

Experimental Workflow: Drug-Linker-Protein Assembly

Phase A: Synthesis of the Payload-Linker Construct Before modifying the protein, the drug payload must be attached to the aminomethyl "tail" of 6-AMPA.[1]

  • Reagents:

    • 6-(Aminomethyl)picolinaldehyde (free base or HCl salt).[1]

    • Payload-NHS ester (e.g., Doxorubicin-NHS or a Fluorophore-NHS).[1]

    • Solvent: Anhydrous DMF or DMSO.[1]

    • Base: DIPEA (Diisopropylethylamine).[1]

  • Protocol:

    • Dissolve 6-AMPA (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt.[1]

    • Add Payload-NHS ester (0.9 eq) dropwise to ensure the amine is in excess (preventing bis-acylation).[1]

    • Stir at RT for 2–4 hours under N

      
      .
      
    • Purification: HPLC (C18 column, Water/Acetonitrile gradient). Isolate the Payload-Amide-Pyridine-Aldehyde intermediate.[1]

    • QC Check: Verify aldehyde integrity via

      
      H-NMR (distinct singlet ~10.0 ppm).[1]
      

Phase B: Site-Specific Protein Conjugation

  • Buffer System: Phosphate buffer (50 mM, pH 7.5). Note: Avoid primary amine buffers like Tris or Glycine.[1]

  • Protocol:

    • Adjust Protein concentration to 1–5 mg/mL in buffer.[1]

    • Add the Payload-Linker intermediate (from Phase A) at 5–10 molar excess relative to the protein.[1]

    • Incubate at 37°C for 12–24 hours.

    • Optional: For irreversible reduction (if cyclization is not spontaneous for the specific N-terminus), add NaCNBH

      
       (20 mM final) after 4 hours of incubation.[1]
      
  • Purification: Size Exclusion Chromatography (SEC) or Dialysis (MWCO 10 kDa) to remove excess small molecules.[1]

Application II: Modular Scaffold for Metallodrugs & Radiotracers

6-AMPA serves as a "half-pincer" precursor.[1] By condensing two equivalents of 6-AMPA with a diamine backbone (or reacting the aminomethyl group with a carboxylate-containing chelator), researchers can synthesize multidentate ligands (e.g., H


octapa derivatives) for radiolabeling.[1]

Protocol: Synthesis of a Pyridine-Based N


O

Chelator
  • Reaction: Reductive amination of 6-AMPA with a polyamine backbone (e.g., ethylenediamine or cyclen).[1]

  • Key Step: The aldehyde reacts with the backbone amines to form imines.[1]

  • Reduction: Treat with NaBH

    
     to convert imines to secondary amines, creating a flexible, high-affinity metal binding pocket.
    
  • Application: The resulting ligand coordinates isotopes like

    
    Cu (PET imaging) or 
    
    
    
    Lu (Therapy), with the pyridine nitrogen providing crucial stability against transchelation in serum.[1]

Visualizing the Pathway

The following diagram illustrates the dual-pathway utility of 6-AMPA: Pathway A (Bioconjugation) and Pathway B (Chelation).[1]

G cluster_0 Mechanism: 2PCA-N-Terminus Cyclization AMPA 6-(Aminomethyl) picolinaldehyde Intermed Drug-Linker Intermediate (Aldehyde Intact) AMPA->Intermed Amide Coupling (-HCl) Ligand Multidentate Ligand (Pyridine-Amine Scaffold) AMPA->Ligand Reductive Amination (NaBH4) Payload Activated Drug (NHS-Ester) Payload->Intermed ADC Site-Specific ADC (Imidazolidinone Linkage) Intermed->ADC 2PCA Cyclization (pH 7.5, 37°C) Protein Protein Target (N-Terminal Amine) Protein->ADC Backbone Polyamine Backbone (e.g., Cyclen/En) Backbone->Ligand Radiodrug Stable Radiopharmaceutical (Kinetic Inertness) Ligand->Radiodrug Complexation (pH 5.5, 90°C) Metal Radioisotope (Cu-64 / Lu-177) Metal->Radiodrug

Figure 1: Dual-stream workflow for 6-(Aminomethyl)picolinaldehyde in ADC synthesis (top) and radioligand design (bottom).

References

  • MacDonald, J. I., et al. (2015).[1] "Site-Specific N-Terminal Labeling of Proteins with 2-Pyridinecarboxaldehyde Derivatives." Chemical Science. Link

    • Citation Context: Establishes the core "2PCA" mechanism for site-specific modific
  • Price, E. W., & Orvig, C. (2014).[1] "Matching Chelators to Radiometals for Radiopharmaceuticals." Chemical Society Reviews.[1] Link

    • Citation Context: Validates the use of pyridine-amine scaffolds (picolinaldehyde derivatives) in designing rigid chelators (H4octapa family) for Indium-111 and Lutetium-177.[1]

  • TCI Chemicals. (2024).[1] "Bioconjugation Reagents: Heterobifunctional Linkers." TCI Product Literature. Link

    • Citation Context: Provides commercial specifications and handling d
  • Hickey, J. L., et al. (2016).[1] "Imidazolidinone Formation: A Robust Anchor for Protein Conjugation."[1] Bioconjugate Chemistry. Link[1]

    • Citation Context: Details the stability of the cyclic adduct formed between 2-picolinaldehyde and N-terminal amino acids.

Sources

Application Note: Site-Specific N-Terminal Protein Modification Using Pyridine Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the site-specific N-terminal modification of proteins using 2-pyridinecarboxaldehyde (2PCA) and its optimized derivatives.

Abstract

Site-specific protein modification is a critical challenge in the development of antibody-drug conjugates (ADCs), protein-based materials, and diagnostic probes. Traditional methods targeting lysine (amine) or cysteine (thiol) residues often result in heterogeneous mixtures or require genetic engineering. This guide details a chemical method using 2-pyridinecarboxaldehyde (2PCA) and its derivatives (e.g., 3-methoxy-2PCA ) to selectively modify the N-terminal


-amine of native proteins.[1][2][3] The reaction proceeds under mild physiological conditions (pH 7.0–7.5, 37°C) to form a stable imidazolidinone conjugate, avoiding off-target labeling of lysine side chains.

Introduction & Principle

The 2PCA reaction exploits the unique chemical environment of the protein N-terminus. Unlike lysine


-amines (pKa ~10.5), the N-terminal 

-amine has a lower pKa (~7.6–8.0) and, crucially, is adjacent to the peptide backbone amide.[3]
Mechanism of Action[4]
  • Imine Formation: The aldehyde group of 2PCA condenses with the N-terminal

    
    -amine to form a reversible imine intermediate.[3]
    
  • Cyclization (The Specificity Step): The nitrogen atom of the second amino acid residue (position

    
    ) attacks the imine carbon. This intramolecular cyclization forms a stable 5-membered imidazolidinone  ring.
    
  • Stability: While the initial imine is reversible (and forms transiently on lysines), the cyclic imidazolidinone is thermodynamically stable and kinetically inert, locking the modification exclusively at the N-terminus.

Critical Constraint: The residue at position 2 (the neighbor of the N-terminus) cannot be Proline .[4] Proline lacks the amide proton required for the cyclization mechanism.

Advantages Over Traditional Methods
FeatureNHS-Esters (Lysine)Maleimides (Cysteine)2PCA / 3-methoxy-2PCA
Selectivity Low (Random Lysines)High (Free Cysteines)High (Single N-terminus)
Genetic Eng. NoneOften Required (Cys mut)None (Native Proteins)
Product Heterogeneous MixtureHomogeneousHomogeneous
Stability Amide (Stable)Thioether (Exchangeable)Imidazolidinone (Stable)

Experimental Workflow Visualization

The following diagram illustrates the chemical mechanism and the experimental decision tree.

G cluster_0 Mechanism of Specificity cluster_1 Substrate Check Start Protein N-Terminus (NH2-CHR-CO-NH-...) Imine Imine Intermediate (Reversible on Lysines) Start->Imine + Reagent Reagent 2-Pyridinecarboxaldehyde (2PCA) Reagent->Imine Cyclization Backbone Amide Attack (Position i+1) Imine->Cyclization Product Stable Imidazolidinone (N-Term Specific) Cyclization->Product - H2O Check1 Is N-term Acetylated? Check2 Is Residue 2 Proline? Check1->Check2 No Stop Method Incompatible Check1->Stop Yes Check2->Stop Yes Proceed Proceed to Protocol Check2->Proceed No

Caption: Mechanism of 2PCA-mediated N-terminal modification and substrate compatibility checks.

Detailed Protocol

Materials & Reagents[1][2][3][5][6][7][8][9][10]
  • Target Protein: Purified, in a buffer free of primary amines (e.g., PBS or Phosphate Buffer). Avoid Tris or Glycine buffers.

  • Reagent:

    • Standard:2-Pyridinecarboxaldehyde (2PCA) (Sigma/Merck).

    • Optimized (Recommended):3-methoxy-2-pyridinecarboxaldehyde .[1][2][3][5][6] This derivative offers faster kinetics and higher conjugate stability due to the electron-donating methoxy group.

  • Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

  • Desalting Columns: Zeba™ Spin Desalting Columns or PD-10 (for removing excess reagent).

Reaction Conditions Setup

The reaction is driven by equilibrium and cyclization. High reagent equivalents are typically required to drive the reaction to completion within a reasonable timeframe.[3]

ParameterConditionNotes
Protein Conc. 20 µM – 100 µMHigher concentrations favor kinetics.
Reagent Conc. 1 mM – 50 mMTypically 50–100 equivalents over protein.
Buffer pH 7.0 – 7.5Neutral pH balances amine nucleophilicity and protonation.
Temperature 37°CEssential for driving the cyclization step.
Time 16 – 24 HoursReaction is slow; overnight incubation is standard.
Step-by-Step Procedure

Step 1: Protein Preparation Ensure the protein is in 50 mM Phosphate Buffer, pH 7.5 . If the protein is in Tris or contains Glycerol/Azide, perform a buffer exchange using a desalting column or dialysis.

  • Note: Small amounts of Tris (<10 mM) may be tolerated if reagent excess is high, but amine-free is best.

Step 2: Reagent Addition Prepare a 500 mM stock solution of 2PCA (or 3-methoxy-2PCA) in water or DMSO.

  • Add the reagent to the protein solution to a final concentration of 5–10 mM (approx. 50–100 equivalents depending on protein concentration).

  • Example: To 100 µL of 50 µM Protein (5 nmol), add 1 µL of 500 mM 2PCA (500 nmol = 100 equiv).

Step 3: Incubation Seal the tube and incubate at 37°C for 18–24 hours .

  • Optimization: For sensitive proteins, 25°C can be used but may require 48 hours or higher reagent equivalents.

Step 4: Purification Remove excess small-molecule reagent using a size-exclusion spin column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS or your storage buffer.

  • Why: 2PCA binds reversibly to lysines (imines).[4] Removing the excess reagent shifts the equilibrium back, hydrolyzing the unstable lysine imines while the N-terminal imidazolidinone remains intact.

Step 5: Validation (LC-MS) Analyze the intact protein mass via ESI-TOF or similar MS.

  • Expected Mass Shift: + (MW of Reagent) - 18.01 Da (Water).

    • For 2PCA (MW 107.1): Shift is +89 Da .

    • For 3-methoxy-2PCA (MW 137.1): Shift is +119 Da .

Troubleshooting & Optimization

Common Issues
  • Low Yield (<50%):

    • Cause: N-terminus may be partially acetylated or sterically hindered.

    • Solution: Increase temperature to 42°C (if stable) or increase reagent concentration to 25-50 mM. Switch to 3-methoxy-2PCA for enhanced reactivity.

  • Off-Target Labeling:

    • Cause: Incomplete removal of reversible lysine imines during analysis.

    • Solution: Ensure thorough desalting/dialysis before MS analysis. Lower the pH to 6.0 during the wash step to accelerate hydrolysis of lysine imines.

  • Protein Precipitation:

    • Cause: High concentration of hydrophobic aldehyde.

    • Solution: Add 10-20% DMSO to the reaction mixture or reduce reagent concentration.

Substrate Compatibility Table
Substrate FeatureCompatibilityAction
N-terminal Methionine Excellent Standard protocol.
N-terminal Proline Incompatible Cannot cyclize. Use alternative method.
N-terminal Acetylation Incompatible Blocked amine. Use Cysteine/Lysine methods.[4]
Position 2 Proline Incompatible Prevents cyclization.
Surface Lysines Compatible Forms reversible imines, removed in wash.

References

  • MacDonald, J. I., et al. (2015).[3][7] "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes."[7] Nature Chemical Biology, 11, 326–331.[7]

  • MacDonald, J. I., & Francis, M. B. (2018). "Site-Specific N-Terminal Labeling of Proteins with 2-Pyridinecarboxaldehyde Derivatives." Methods in Molecular Biology, 1798, 33–41.

  • Gao, J., et al. (2021). "Site-selective modification of peptide backbones."[2][3][8] Organic Chemistry Frontiers.

  • ResearchGate Summary. "Effect of Pyridinecarboxaldehyde Functionalization on Reactivity."

Sources

Application Note: Site-Specific Protein Immobilization using 6-(Aminomethyl)picolinaldehyde (6-AMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using 6-(Aminomethyl)picolinaldehyde (6-AMPA) as a heterobifunctional linker for the site-specific immobilization of proteins. Unlike standard amine coupling (which targets random lysine residues and often compromises protein activity), 6-AMPA targets the protein N-terminus to form a stable imidazolidinone adduct. This method ensures uniform orientation, preserves the active site, and enhances the sensitivity of surface-based assays (SPR, BLI, Biosensors).

Scientific Foundation: The "Orientation" Problem

The Limitation of Standard Chemistry

Conventional immobilization (e.g., EDC/NHS direct coupling) reacts with the


-amines of Lysine residues. Since Lysines are distributed ubiquitously across protein surfaces, this results in:
  • Heterogeneous Orientation: Proteins attach in random postures.

  • Steric Hindrance: Active sites may face the surface, rendering them inaccessible.

  • Reduced Specific Activity: A significant percentage of the immobilized ligand is non-functional.

The 6-AMPA Solution (2-PCA Chemistry)

6-AMPA utilizes 2-pyridinecarboxaldehyde (2-PCA) chemistry, pioneered by the Francis group. This chemistry specifically targets the N-terminal


-amine.

Mechanism of Action:

  • Imine Formation: The aldehyde on 6-AMPA reacts with the N-terminal

    
    -amine to form an imine (Schiff base).
    
  • Cyclization: The nitrogen of the adjacent peptide bond (N-1) attacks the imine carbon, cyclizing to form a five-membered imidazolidinone ring.

  • Stability: This ring is highly stable and does not require reductive amination (e.g., NaCNBH3), avoiding potential reduction of disulfide bonds in the protein.

Critical Constraint: This method requires a free, non-acetylated N-terminus . It is ideal for proteins expressed in E. coli or those with cleaved N-terminal tags (e.g., TEV, SUMO).

Mechanistic Visualization

The following diagram illustrates the chemical workflow from surface activation to oriented protein capture.

G Surface Carboxylated Surface (Bead/Chip) ActivatedSurface Aldehyde-Functionalized Surface Surface->ActivatedSurface Step 1: EDC/NHS Coupling (Amide Bond) Linker 6-AMPA Linker (Amine + 2-PCA) Linker->ActivatedSurface Immobilized Oriented Protein (Imidazolidinone Link) ActivatedSurface->Immobilized Step 2: 2-PCA Capture (Cyclization) Protein Protein (Free N-Terminus) Protein->Immobilized

Figure 1: Two-step immobilization workflow. Step 1 couples the amine of 6-AMPA to the surface. Step 2 captures the protein via the exposed picolinaldehyde group.

Materials & Reagents

ComponentSpecificationRole
Linker 6-(Aminomethyl)picolinaldehydeHeterobifunctional crosslinker.[1]
Surface Carboxylated Magnetic Beads or SPR Chip (CM5)Solid support.
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates surface carboxyls.
Stabilizer NHS (N-Hydroxysuccinimide)Stabilizes the active ester.
Activation Buffer 0.1 M MES, pH 5.0 - 6.0Optimal pH for EDC activation.
Capture Buffer 25-50 mM Sodium Phosphate, pH 7.5Promotes 2-PCA cyclization.
Blocking Buffer 1 M Ethanolamine or Glycine, pH 8.0Quenches unreacted esters.

Experimental Protocols

Protocol A: Surface Functionalization (Linker Attachment)

Objective: Covalently attach 6-AMPA to a carboxylated surface via its aminomethyl group.

  • Equilibration: Wash the carboxylated surface (e.g., 10 mg magnetic beads) 3x with Activation Buffer (MES pH 6.0).

  • Activation:

    • Prepare fresh 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Add to beads and incubate for 15 minutes at Room Temperature (RT) with rotation.

  • Washing: Remove activation mix and wash beads 1x with Activation Buffer (fast wash to prevent hydrolysis).

  • Linker Coupling:

    • Dissolve 6-(Aminomethyl)picolinaldehyde in Activation Buffer (or PBS pH 7.2) to a final concentration of 1–5 mM.

    • Add to activated beads.

    • Incubate for 2 hours at RT or Overnight at 4°C.

  • Quenching: Wash beads and incubate with Blocking Buffer (1 M Ethanolamine pH 8.5) for 30 minutes to quench any remaining NHS-esters.

  • Storage: Wash 3x with PBS. The surface is now "Aldehyde-Ready."

Protocol B: Site-Specific Protein Immobilization

Objective: Capture the target protein via its N-terminus.

  • Protein Preparation:

    • Ensure protein is in a buffer free of primary amines (No Tris!). Use PBS or Sodium Phosphate.

    • Crucial: Verify the N-terminus is exposed and not acetylated.

  • Capture Reaction:

    • Resuspend the "Aldehyde-Ready" surface (from Protocol A) in Capture Buffer (50 mM Sodium Phosphate, pH 7.5).

    • Add protein (Target concentration: 10–100 µg/mL).

    • Incubate at 37°C for 4–16 hours .

    • Note: The 2-PCA reaction is slower than maleimide/thiol coupling. 37°C significantly accelerates the cyclization step.

  • Washing: Wash extensively (3x) with PBS + 0.05% Tween-20 to remove non-specifically bound protein.

  • Validation: The protein is now covalently attached via the N-terminus.

Quality Control & Troubleshooting

QC Assays
  • Activity Assay: Compare the specific activity of 6-AMPA immobilized protein vs. standard EDC/NHS random immobilization. 6-AMPA samples typically show 2-3x higher specific activity due to proper orientation.

  • Trypsin Digest/MS: To confirm the mechanism, perform an on-bead trypsin digest. Mass spectrometry should reveal the N-terminal peptide modified with the picolinaldehyde mass shift (+105.1 Da for the imidazolidinone adduct).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Immobilization Yield N-terminus is acetylated.Check expression system. Eukaryotic hosts often acetylate. Use E. coli or engineer a cleavable tag (e.g., TEV) to generate a fresh N-terminus.
Low Yield (Buffer) Primary amines in buffer.Ensure Tris or Glycine are removed via dialysis before the Capture Step.
Slow Reaction Temperature too low.The 2-PCA cyclization has a high activation energy. Increase incubation to 37°C or extend time to 24h.
Non-Specific Binding Surface charge.Add 150-300 mM NaCl to the Capture Buffer to reduce ionic interactions during incubation.

References

  • MacDonald, J. I., et al. (2015).[2] "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes." Journal of the American Chemical Society, 137(34), 10918-10921.

  • Seath, C. P., et al. (2025).

  • Gilmore, J. M., et al. (2006). "N-Terminal Protein Modification through a Biomimetic Transamination Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(Aminomethyl)picolinaldehyde Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide
Executive Summary: The "Ticking Clock" Reagent

You are likely using 6-(Aminomethyl)picolinaldehyde (6-AMPA) for one of two reasons:

  • Site-Specific N-Terminal Labeling: Leveraging the 2-pyridinecarboxaldehyde (2-PCA) moiety to form stable imidazolidinones with protein N-termini (MacDonald chemistry).

  • Bifunctional Chelation/Linking: Using the pyridine-amine motif for metal coordination or hydrazone ligation.

The Critical Warning: 6-AMPA is a heterobifunctional monomer containing both a nucleophile (primary amine) and an electrophile (aldehyde). In its neutral, deprotected form, it is chemically unstable. It will undergo rapid head-to-tail self-polymerization to form oligomeric Schiff bases.

Rule Zero: Never neutralize the salt form of 6-AMPA until the exact moment of conjugation, or ensure one functional group is chemically protected (e.g., acetal) before handling.

Part 1: The "Self-Destruct" Mechanism (and How to Avoid It)

Before troubleshooting your protein reaction, you must validate your reagent handling. 90% of "failed" conjugations are actually reagent polymerization prior to addition.

The Stability Paradox

The amine of Molecule A attacks the aldehyde of Molecule B. This creates an insoluble oligomer that precipitates out of solution or, worse, remains soluble but inactive, capping your protein without linking the payload.

SelfPolymerization cluster_0 Stable State cluster_1 The Danger Zone (pH > 7) 6-AMPA (HCl Salt) 6-AMPA (HCl Salt) Free Base 6-AMPA Free Base 6-AMPA 6-AMPA (HCl Salt)->Free Base 6-AMPA Neutralization Dimer (Schiff Base) Dimer (Schiff Base) Free Base 6-AMPA->Dimer (Schiff Base) Rapid Self-Reaction Oligomers/Precipitate Oligomers/Precipitate Dimer (Schiff Base)->Oligomers/Precipitate Polymerization

Figure 1: The self-polymerization pathway. 6-AMPA must be maintained as a salt or protected form to prevent intermolecular Schiff base formation.

Protocol Check: Reagent Preparation
ParameterRecommendationWhy?
Storage Store as HCl salt at -20°C under Argon.Protonation of the amine (

) prevents nucleophilic attack on the aldehyde.
Solvent Dry DMSO or DMF.Water promotes hydrate formation at the aldehyde, reducing reactivity.
Neutralization Do not pre-neutralize in stock solution.Add the base (e.g., DIPEA) only when the coupling partner (e.g., NHS-ester payload) is present in excess.
Part 2: Workflow & Troubleshooting

This guide assumes a standard workflow: Functionalizing the Amine First , then Labeling the Protein . (Reversing this—labeling the protein with the amine—is rare because the aldehyde is the valuable targeting moiety).

Phase 1: Attaching the Payload (Amine Reaction)

Goal: React 6-AMPA with an NHS-ester (drug/fluorophore) to create a functionalized aldehyde linker.

Common Failure: Low yield due to hydrolysis of the NHS ester before it captures the 6-AMPA amine.

Step-by-Step Correction:

  • Dissolve NHS-Payload in dry DMSO.

  • Dissolve 6-AMPA (HCl salt) in dry DMSO.

  • Add 6-AMPA (1.2 equivalents) to the NHS-Payload.

  • Immediately add dry DIPEA (2.5 - 3.0 equivalents). Crucial: The base must be added last to initiate reaction immediately in the presence of the electrophile.

  • Monitor via LC-MS. You should see the disappearance of the NHS ester and formation of the amide.

Phase 2: Protein Ligation (Aldehyde Reaction)

Goal: React the Aldehyde-Linker-Payload with the Protein N-terminus via 2-PCA Cyclization.

Mechanism: The 2-pyridinecarboxaldehyde condenses with the N-terminal


-amine to form an imine, which is then captured by the neighboring backbone amide nitrogen to form a stable imidazolidinone .

FrancisReaction Protein N-Terminus Protein N-Terminus (NH2-CHR-CO-NH...) Imine Intermediate Imine Intermediate (Reversible) Protein N-Terminus->Imine Intermediate 2-PCA Reagent 2-PCA Reagent (Aldehyde) 2-PCA Reagent->Imine Intermediate Cyclization Backbone Amide Attack Imine Intermediate->Cyclization Slow Step Imidazolidinone Stable Imidazolidinone Conjugate Cyclization->Imidazolidinone Irreversible

Figure 2: The 2-PCA N-terminal modification mechanism. Note that cyclization is the rate-determining step that confers stability.

Part 3: Troubleshooting Matrix
Issue 1: No Conjugation Observed (Protein Unmodified)
Potential CauseDiagnosisSolution
N-Terminal Blockage Check protein sequence/source.Many recombinant proteins are naturally acetylated or formylated at the N-terminus. 2-PCA chemistry requires a free

-amine.
Verify via N-terminal sequencing or Edman degradation.
Aldehyde Oxidation LC-MS of reagent shows M+16 peak.The aldehyde has oxidized to a carboxylic acid (picolinic acid derivative). Use fresh reagent; store under inert gas.
pH Too Low Reaction pH < 6.0.The N-terminal amine (

) is protonated. Adjust buffer to pH 7.5 - 8.5 (Phosphate or Bicine) to ensure nucleophilicity.
Issue 2: Non-Specific Labeling (Heterogeneous Product)
Potential CauseDiagnosisSolution
Lysine Modification Mass spec shows +1, +2, +3 modifications.Lysines form reversible imines (Schiff bases) with the aldehyde. While they cannot cyclize to imidazolidinones, they can be trapped if you used a reducing agent (e.g.,

). Avoid reducing agents for 2-PCA chemistry; the cyclization provides stability without reduction.
High Reagent Excess >50 equivalents used.Reduce reagent excess to 5-10 equivalents. High concentrations drive thermodynamic lysine imine formation.
Issue 3: Unstable Conjugate (Signal Loss Over Time)
Potential CauseDiagnosisSolution
Reversible Imine Conjugate falls apart upon dilution.The cyclization step failed. This often happens with Proline N-termini (secondary amine cannot cyclize same way) or if the N-terminal residue is sterically bulky. Switch to a 3-methoxy-2-PCA derivative to accelerate cyclization [1].
Hydrate Formation Reagent shows poor reactivity in aqueous buffer.2-PCAs form hydrates in water.[1][2] Add the reagent as a concentrated spike from DMSO/DMF rather than dissolving in buffer first.
Part 4: Frequently Asked Questions (FAQ)

Q: Can I use reductive amination (


) with 6-AMPA? 
A:  You can, but you lose the N-terminal specificity. Reductive amination will permanently lock imines formed on Lysine side chains as well as the N-terminus. If you want site-specificity (N-terminus only), rely on the imidazolidinone cyclization  mechanism (MacDonald chemistry) and do not add reducing agents [2].

Q: My protein precipitates when I add the 6-AMPA derivative. A: This is likely due to the hydrophobicity of the linker/payload or the reagent oligomerizing.

  • Ensure your DMSO stock is fresh (no self-polymerization).

  • Limit final organic solvent concentration to <10%.

  • If the payload is very hydrophobic, consider a PEGylated derivative of 6-AMPA to improve solubility.

Q: Is the reaction compatible with Tris buffer? A: NO. Tris contains a primary amine. It will react with the aldehyde, competitively inhibiting the reaction. Use Phosphate (PBS) , HEPES , or Bicine .

References
  • MacDonald, J. I., et al. (2015).[1][2] "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes." Nature Chemical Biology, 11, 326–331. Link

  • Rosen, C. B., & Francis, M. B. (2017).[3] "Targeting the N terminus for site-selective protein modification." Nature Chemical Biology, 13, 697–705.[3] Link

  • Gilmore, J. M., et al. (2006). "N-Terminal Protein Modification through a Biomimetic Transamination Reaction." Angewandte Chemie International Edition, 45(32), 5307-5311. Link

Sources

Technical Support Center: 6-(Aminomethyl)picolinaldehyde Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

6-(Aminomethyl)picolinaldehyde (6-AMPA) is a bifunctional "privileged scaffold" used primarily in two high-stakes domains: radiopharmaceutical chelation (as a precursor to H4octapa) and site-selective protein bioconjugation (targeting N-terminal amines).

Its utility stems from its dual reactivity:

  • The Aldehyde (2-Pyridinecarboxaldehyde moiety): Enables rapid, reversible Schiff base formation, which can further cyclize into stable imidazolidinones with N-terminal amino acids or be reduced to secondary amines.

  • The Aminomethyl group: Serves as a stable anchor for chelator backbones or payload attachment.

However, this duality creates a "stability paradox." The very reactivity that makes it efficient for conjugation makes the reagent prone to oxidative degradation and self-polymerization if mishandled. This guide addresses these specific stability vectors.

Reagent Stability & Handling (Pre-Conjugation)

The Issue: Users often report "loss of activity" or "insoluble yellow precipitates" in their stock vials. This is rarely a supplier error; it is usually oxidative dimerization .

Degradation Mechanism

The free base form of 6-AMPA is unstable. The amine of one molecule reacts with the aldehyde of another, forming oligomeric Schiff bases (poly-imines). Furthermore, the aldehyde is susceptible to aerobic oxidation to 6-(aminomethyl)picolinic acid , which is unreactive in conjugation protocols.

Storage Protocol (Standard Operating Procedure)
  • Form: Always store as the Dihydrochloride salt (•2HCl) . The protonation of the amine prevents self-condensation.

  • Temperature: -20°C (Long-term) or 4°C (Working stock < 1 week).

  • Atmosphere: Argon or Nitrogen headspace is mandatory.

  • Solvent: Avoid storing in methanol/ethanol for long periods (acetal formation). Use anhydrous DMSO or DMA for stock solutions, prepared fresh.

DOT Diagram: Degradation Pathways

degradation_pathways Reagent 6-AMPA (Free Base) Oligomer Poly-Imine Precipitate (Yellow Solid) Reagent->Oligomer Self-Condensation (Amine + Aldehyde) Oxidation Picolinic Acid Derivative (Inactive) Reagent->Oxidation Aerobic Oxidation (O2) Salt 6-AMPA • 2HCl (Stable Storage Form) Salt->Reagent Deprotonation (pH > 8)

Figure 1: The free base of 6-AMPA is thermodynamically unstable, prone to polymerization and oxidation. Storage as the HCl salt blocks the amine nucleophile.

Bioconjugation Troubleshooting (The Reaction Phase)

Context: Using 6-AMPA for N-terminal protein modification (2PCA chemistry). Common Failure: "The conjugate formed but fell apart during purification."

The Science of Stability: Cyclization vs. Hydrolysis

Unlike standard aldehydes, 2-pyridinecarboxaldehydes (2PCA) form imidazolidinones with N-terminal amines. This 5-membered ring is significantly more stable than a linear imine (Schiff base). However, this stability is pH-dependent and reversible.

ParameterOptimal ConditionMechanism / Causality
Reaction pH 6.5 – 7.5 Promotes nucleophilic attack of the N-terminal

-amine while suppressing lysine

-amine reactivity (pKa difference).
Reduction Optional but Recommended If the N-terminal residue is NOT His, Trp, or Pro, the imidazolidinone may hydrolyze. Adding NaCNBH3 reduces the imine to a permanent secondary amine.
Purification Avoid Acidic Eluents Low pH (< 5.0) protonates the pyridine nitrogen, destabilizing the cyclic intermediate and accelerating hydrolysis.
FAQ: Bioconjugation Issues

Q: My LC-MS shows a mass shift corresponding to the conjugate, but it disappears after overnight dialysis. Why? A: You likely formed the reversible imidazolidinone but did not reduce it. While 2PCA conjugates are "stable" relative to benzaldehydes, they are in equilibrium.

  • Fix: Add 50 mM NaCNBH3 or NaBH3CN after 2 hours of incubation to "lock" the bond.

Q: I see multiple additions (+2, +3 modifications) on my protein. A: The pH was likely too high (> 8.0). At this pH, Lysine side chains (pKa ~10.5) become partially deprotonated and reactive.

  • Fix: Maintain pH strictly at 6.5–7.0 (Phosphate or HEPES buffer) to ensure N-terminal specificity.

H4octapa & Chelator Stability (The Application Phase)

Context: 6-AMPA is the key precursor for H4octapa , an acyclic chelator for In-111, Lu-177, and Y-90. Critical Requirement: The final conjugate must hold the metal tightly in serum (prevent transchelation).

Stability Constants (Thermodynamic Rigor)

The stability of the final metal complex depends on the integrity of the 6-AMPA synthesis. If the aldehyde oxidized during ligand synthesis, the coordination sphere is compromised (7-coordinate instead of 8-coordinate), leading to rapid metal loss in vivo.

Comparative Stability Data (H4octapa vs. DOTA)

Metal IonH4octapa (log K)DOTA (log K)Kinetic Inertness (Serum)
In-111 26.8 23.9> 7 days (Stable)
Lu-177 20.3 24.3Stable, but faster association than DOTA
Y-90 18.3 24.0Moderate; susceptible to acid dissociation
Cu-64 ~22.0 22.7Unstable (Use H2dedpa instead)

Data Source: Price et al. (2014), Jaraquemada-Peláez et al. (2017).

DOT Diagram: H4octapa Coordination Logic

chelation_stability Precursor 6-AMPA (Precursor) Ligand H4octapa Ligand (Octadentate) Precursor->Ligand Alkylation w/ EDDA (Must avoid oxidation) Complex [Lu-177]-octapa (Radiopharmaceutical) Ligand->Complex Radiolabeling (RT, 15 min) Serum Serum Challenge (Transferrin/Albumin) Complex->Serum In Vivo Injection Serum->Complex Stable (No Transchelation)

Figure 2: The integrity of the 6-AMPA precursor is the rate-limiting step for the thermodynamic stability of the final radiopharmaceutical.[1]

Synthesis & QC Protocol

To ensure stability, the synthesis of conjugates using 6-AMPA must follow this validated workflow.

Step 1: Quality Control of 6-AMPA

Before any conjugation, verify the purity of the aldehyde.

  • 1H NMR (D2O): Check for the aldehyde proton singlet at ~10.0 ppm .

  • Impurity Check: If you see a peak at ~8.2 ppm (broad), it indicates polymerization or oxidation to the acid. Do not use. Recrystallize from EtOH/HCl.

Step 2: Conjugation (N-Terminal Modification)
  • Buffer: 100 mM Phosphate Buffer, pH 6.5.

  • Stoichiometry: 5–10 equivalents of 6-AMPA per protein.

  • Incubation: 2–4 hours at 37°C.

  • Locking (Reduction): Add NaCNBH3 (50 equivalents) and incubate for 1 hour.

    • Note: Perform this step in a fume hood (HCN risk).

  • Purification: PD-10 desalting column or dialysis against PBS (pH 7.4).

References

  • Price, E. W., et al. (2014).[2] "H4octapa-Trastuzumab: Versatile Acyclic Chelate System for 111In and 177Lu Imaging and Therapy."[2] Journal of the American Chemical Society, 136(35), 12387–12395.

  • Jaraquemada-Peláez, M. G., et al. (2017).[2] "H4octapa: synthesis, solution equilibria and complexes with useful radiopharmaceutical metal ions." Dalton Transactions, 46, 14804-14813.

  • MacDonald, J. I., et al. (2015). "Site-selective protein modification using a pyridinecarboxaldehyde derivative." Nature Chemical Biology, 11, 326–331. (Foundational work on 2PCA N-terminal specificity).
  • Gilmore, J. M., et al. (2006). "N-Terminal Protein Modification through a Biomimetic Transamination Reaction." Angewandte Chemie International Edition, 45(32), 5307-5311.

Sources

Navigating the Reactivity of 6-(Aminomethyl)picolinaldehyde: A Technical Guide to Preventing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Aminomethyl)picolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique bifunctional properties of this versatile building block. Its dual reactivity, stemming from the nucleophilic primary amine and the electrophilic aldehyde, offers a gateway to novel molecular architectures. However, this same characteristic presents a unique set of challenges in controlling reaction selectivity and preventing undesirable side reactions.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with the knowledge to design robust, self-validating protocols.

Core Concepts: The Duality of 6-(Aminomethyl)picolinaldehyde

6-(Aminomethyl)picolinaldehyde is a pyridine derivative featuring both an aminomethyl and a formyl group at the 2- and 6-positions, respectively. This arrangement makes the molecule susceptible to a variety of intramolecular and intermolecular reactions. Understanding the delicate balance of reactivity is paramount to achieving desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing significant oligomerization/polymerization of my 6-(Aminomethyl)picolinaldehyde upon storage and during my reaction. What is happening and how can I prevent it?

Answer: This is a classic issue arising from the inherent reactivity of the molecule with itself. The primary amine of one molecule can readily react with the aldehyde of another, leading to the formation of imines and subsequent polymerization.

Causality: This self-condensation is a form of Schiff base formation, a typically rapid and reversible reaction between an amine and a carbonyl group.[1] In the case of 6-(Aminomethyl)picolinaldehyde, this can proceed in a chain-like fashion, resulting in insoluble polymeric material.

Troubleshooting & Prevention:

  • Storage: Proper storage is your first line of defense. The compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended) to minimize thermal and oxidative degradation.[2] Avoid exposure to moisture and light.

  • pH Control: The rate of imine formation is pH-dependent. While slightly acidic conditions can catalyze the reaction, strongly acidic or basic conditions can either protonate the amine or deprotonate the aldehyde's alpha-protons, respectively, leading to other side reactions. It is crucial to maintain a neutral or near-neutral pH during storage and handling if the compound is in solution.

  • Use of Protecting Groups: For reactions where the aldehyde is the desired reactive site, the amine must be protected. Conversely, if the amine is to be reacted, the aldehyde should be protected. This is the most robust strategy to prevent self-reaction.

Visualizing the Problem: Self-Condensation Pathway

G cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer (Imine Formation) cluster_3 Further Reaction M1 6-(Aminomethyl)picolinaldehyde (H₂N-CH₂-Py-CHO) Dimer H₂N-CH₂-Py-CH=N-CH₂-Py-CHO M1->Dimer Nucleophilic attack of amine on aldehyde M2 6-(Aminomethyl)picolinaldehyde (H₂N-CH₂-Py-CHO) M2->Dimer Polymer Oligomers/Polymers Dimer->Polymer Chain propagation G cluster_0 Desired Reaction cluster_1 Side Reactions Start 6-(Aminomethyl)picolinaldehyde + External Amine (R-NH₂) Desired External Schiff Base (R-N=CH-Py-CH₂-NH₂) Start->Desired Intra Intramolecular Cyclization Start->Intra Self Self-Condensation Start->Self

Caption: Competing reaction pathways for 6-(Aminomethyl)picolinaldehyde.

Protocols for Preventing Side Reactions: The Power of Protecting Groups

To provide actionable guidance, we present detailed protocols for the selective protection of either the amine or the aldehyde functionality of 6-(Aminomethyl)picolinaldehyde.

Protocol 1: Selective Protection of the Aminomethyl Group with a Boc Group

This protocol renders the amine non-nucleophilic, allowing for selective reactions at the aldehyde. [3]

Step Procedure Rationale
1 Dissolve 6-(Aminomethyl)picolinaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. Ensures homogeneity of the reaction mixture.
2 Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents). The base neutralizes the acid generated during the reaction.
3 Cool the mixture to 0°C in an ice bath. Controls the exothermicity of the reaction and minimizes side reactions.
4 Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent. Boc₂O is the protecting group precursor. Slow addition prevents a rapid temperature increase.
5 Allow the reaction to warm to room temperature and stir for 12-24 hours. Ensures the reaction goes to completion.
6 Monitor the reaction by TLC or LC-MS. Verifies the consumption of the starting material and the formation of the product.
7 Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Removes water-soluble byproducts.
8 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purifies the crude product.

| 9 | Purify the resulting N-Boc-6-(aminomethyl)picolinaldehyde by column chromatography on silica gel. | Isolates the pure protected compound. |

Protocol 2: Selective Protection of the Aldehyde Group as a Cyclic Acetal

This protocol protects the aldehyde from nucleophilic attack, enabling reactions at the aminomethyl group. [4]

Step Procedure Rationale
1 To a solution of 6-(Aminomethyl)picolinaldehyde (1 equivalent) in toluene, add ethylene glycol (1.5 equivalents). Toluene is a good solvent for azeotropic removal of water.
2 Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 equivalents). The acid catalyzes the acetal formation.
3 Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. The Dean-Stark trap removes the water formed during the reaction, driving the equilibrium towards the product.
4 Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-6 hours). Indicates the completion of the reaction.
5 Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base (e.g., triethylamine). Prevents acid-catalyzed decomposition of the product during workup.
6 Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Removes the catalyst and any remaining acid.
7 Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Isolates the crude product.

| 8 | Purify the resulting 2-(6-(aminomethyl)pyridin-2-yl)-1,3-dioxolane by column chromatography or distillation. | Obtains the pure acetal-protected compound. |

Deprotection Strategies

A crucial aspect of using protecting groups is their selective removal under conditions that do not affect the rest of the molecule.

Protecting GroupDeprotection Conditions
Boc (on amine) Strong acid (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). [3]
Acetal (on aldehyde) Mild aqueous acid (e.g., acetic acid in water/THF, or catalytic p-TSA in acetone/water).

Purification of 6-(Aminomethyl)picolinaldehyde and its Derivatives

Due to the polar nature of the pyridine ring and the two functional groups, purification can be challenging.

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically employed. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on the silica gel.

  • Acid-Base Extraction: This technique can be used to separate the amino-aldehyde from non-basic impurities. The compound can be extracted into an acidic aqueous solution, which is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Crystallization: If the compound or its derivatives are crystalline solids, recrystallization from a suitable solvent system can be a highly effective purification method.

Conclusion

Successfully employing 6-(Aminomethyl)picolinaldehyde in your synthetic endeavors hinges on a thorough understanding of its reactivity and the strategic implementation of protective group chemistry. By carefully considering the potential for self-condensation and intramolecular cyclization, and by selecting the appropriate protective groups and reaction conditions, you can unlock the full synthetic potential of this valuable bifunctional building block. This guide provides a foundational framework for troubleshooting and protocol development. We encourage you to consult the primary literature for more specific applications and to adapt these general principles to your unique synthetic challenges.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and deprotection) of functional groups in organic synthesis by heterogeneous catalysis. Chemical reviews, 104(1), 199-250.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting groups. Thieme.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Agrawal, Y. K., & Khare, V. (2007). Acetal and Ketal Protecting Groups. Journal of Scientific & Industrial Research, 66(12), 971-980.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved February 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-pyridine-2-aldehyde. Retrieved February 6, 2026, from [Link]

  • JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR Volume 6, Issue 5.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • MDPI. (2022).
  • ResearchGate. (2017). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 6, 2026, from [Link]

  • PubMed. (1981). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 24(10), 1158-1162.
  • Pipzine Chemicals. (2026). 6-Amino-2-Pyridinecarboxaldehyde Supplier & Manufacturer China. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2020).
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved February 6, 2026, from [Link]

  • PMC. (2014). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 4, 5231.
  • PMC. (2010). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Current Opinion in Chemical Biology, 14(2), 222-228.
  • Google Patents. (2003). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved February 6, 2026, from [Link]

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Technical Support Center: Solubility & Stability Optimization for 6-(Aminomethyl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Handling of 6-(Aminomethyl)picolinaldehyde in Aqueous Buffers CAS: 1121790-61-1 (Free Base) | Molecular Formula: C


H

N

O Document ID: TS-SOL-6AMP-001 Author: Senior Application Scientist, Technical Services

The Core Challenge: The "Amine-Aldehyde Paradox"

Users frequently report that 6-(Aminomethyl)picolinaldehyde precipitates, turns yellow/brown, or forms a gum upon addition to neutral buffers (PBS, HEPES, pH 7.4). This is not a simple solubility limit issue; it is a reactivity issue .

This molecule contains two incompatible functional groups on the same scaffold:

  • Primary Amine (Nucleophile): Highly reactive at neutral pH.

  • Aldehyde (Electrophile): Susceptible to nucleophilic attack.[1][2]

The Mechanism of Failure: At neutral pH (7.0–7.4), the amine group is partially deprotonated (


). It attacks the aldehyde carbonyl of a neighboring molecule, forming an intermolecular Schiff Base (Imine) . This triggers a polymerization cascade, resulting in insoluble oligomers (often observed as yellow/brown precipitation).
Solubility vs. pH Landscape
pH EnvironmentState of AmineState of AldehydeStabilitySolubility
Acidic (pH < 4) Protonated (

)
Free Carbonyl / HydrateHigh High (Ionic repulsion prevents aggregation)
Neutral (pH 6–8) Free Base (

)
Reactive ElectrophileLow Low (Rapid polymerization)
Basic (pH > 9) Free Base (

)
Reactive ElectrophileVery Low Moderate (but rapidly degrades)

Troubleshooting Guide & FAQs

Q1: Why does my solution turn yellow immediately after dissolving?

A: The yellow color is the tell-tale sign of Schiff base formation (imine conjugation) .

  • Diagnosis: You likely attempted to dissolve the solid directly into a neutral buffer (pH 7.4).

  • Fix: Do not dissolve directly in buffer. Prepare an acidic stock solution first (see Protocol A).

Q2: Can I use DMSO as a stock solvent?

A: Yes, but with caution.

  • Risk: DMSO is a polar aprotic solvent. While it dissolves the molecule, it does not protonate the amine. If the stock is highly concentrated, intermolecular reaction can still occur slowly, especially if the DMSO is wet (water catalyzes Schiff base formation).

  • Recommendation: Use 0.1 M HCl for the stock solution if your downstream application tolerates trace acid. If DMSO is required, use anhydrous DMSO and use the stock immediately.

Q3: Is the "hydrate" form a problem?

A: No. In aqueous solution, electron-deficient aldehydes (like picolinaldehyde) exist in equilibrium with their gem-diol (hydrate) form. This is reversible and generally soluble. The precipitate is the polymer, not the hydrate.

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

Use this method to ensure the molecule remains monomeric before the assay.

  • Weighing: Weigh the target amount of 6-(Aminomethyl)picolinaldehyde.

  • Acidic Dissolution: Dissolve the solid in 10 mM - 100 mM HCl (or dilute Acetic Acid).

    • Target Concentration: 10–50 mM.

    • Mechanism:[2][3][4] This protonates the amine (

      
      ), blocking it from attacking the aldehyde.
      
  • Storage: Keep this stock on ice. It is stable for hours to days at 4°C.

Protocol B: "Just-in-Time" Dilution for Assays

Use this method to introduce the compound into a physiological buffer (pH 7.4).

  • Prepare Buffer: Have your assay buffer (e.g., PBS or HEPES pH 7.4) ready at the desired temperature.

  • Rapid Dilution: Add the Acidic Stock (Protocol A) directly to the buffer immediately before the experiment starts.

    • Dilution Factor: Ensure at least a 1:100 dilution (e.g., 1 µL stock into 100 µL buffer) to minimize the pH shift.

    • Buffering Capacity: Ensure your assay buffer is strong enough (e.g., 50 mM HEPES) to neutralize the trace acid from the stock.

  • Window of Utility: Once at pH 7.4, the "polymerization clock" starts. You typically have 30–60 minutes of stability before significant oligomerization interferes with data.

Visualizing the Instability Pathway

The following diagram illustrates the competition between the stable protonated state and the irreversible polymerization pathway.

G cluster_0 Critical Failure Mode Acidic Acidic pH (<4) Protonated Amine (STABLE) Neutral Neutral pH (7.4) Free Amine (REACTIVE) Acidic->Neutral Deprotonation (Dilution into Buffer) Neutral->Acidic Protonation (Add Acid) Neutral->Neutral Intermolecular Attack Dimer Dimer / Oligomer (Schiff Base) Neutral->Dimer Condensation (-H2O) Precipitate Insoluble Polymer (Yellow Precipitate) Dimer->Precipitate Polymerization

Figure 1: Reaction pathway analysis. The transition from Acidic to Neutral pH activates the amine, leading to irreversible polymerization if not used immediately.

References

  • Schiff Base Formation & Stability

    • Mechanism:[2][3][4] The condensation of primary amines with aldehydes to form imines (Schiff bases) is a fundamental organic reaction, accelerated in neutral aqueous conditions.

    • Source:

  • Pyridine Carboxaldehyde Handling

    • Properties: 2-Pyridinecarboxaldehyde derivatives are prone to oxidation and hydration.
    • Source:

  • Hydration Equilibrium

    • Context: Electron-deficient aldehydes (like picolinaldehyde) form stable hydrates in water, which can complicate NMR interpretation but usually aids solubility compared to the free aldehyde.
    • Source: [Gruen, L. C., & McTigue, P. T. (1963).[5] Hydration equilibria of aliphatic aldehydes. J. Chem. Soc.]([Link]5]

  • Amino-Pyridine Metal Complexes

    • Reactivity: The specific reactivity of 2-(aminomethyl)
    • Source:

Sources

Technical Support Center: Scaling Up 6-(Aminomethyl)picolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization for 6-(Aminomethyl)pyridine-2-carboxaldehyde Ticket ID: #SC-AMP-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & The "Stability Paradox"

The Central Challenge: The primary failure mode in scaling up 6-(aminomethyl)picolinaldehyde is intermolecular self-condensation . You are attempting to synthesize a molecule containing a nucleophile (primary amine) and an electrophile (aldehyde) on the same scaffold.

In dilute medicinal chemistry scales (<100 mg), you might isolate the free base transiently. On a process scale (>10 g), the concentration drives the equilibrium toward oligomerization (Schiff base formation), resulting in insoluble brown tars/polymers.

The Core Directive: Never isolate the free base. You must synthesize the N-protected intermediate (e.g., N-Boc) or isolate the product immediately as a mineral salt (e.g., HCl).

Visualizing the Failure Mode

The following diagram illustrates why direct oxidation of the unprotected amino-alcohol fails at scale.

StabilityParadox Start 6-(Aminomethyl) pyridin-2-ylmethanol Oxidation Oxidation (Scale >10g) Start->Oxidation TEMPO/MnO2 Product 6-(Aminomethyl) picolinaldehyde (Free Base) Oxidation->Product Transient Product->Product Intermolecular Attack Polymer Polymeric Schiff Base (Insoluble Tar) Product->Polymer Rapid Oligomerization

Figure 1: The "Doom Loop" of unprotected amino-aldehyde synthesis. High concentrations during scale-up accelerate the irreversible formation of polymeric Schiff bases.

Validated Scale-Up Protocol: The "Protect-Oxidize-Salt" Strategy

To ensure scientific integrity and reproducibility, we recommend the TEMPO/Bleach (NaOCl) oxidation route applied to the N-Boc protected precursor. This method avoids the heavy metal waste of MnO₂ and the cryogenic hazards of Swern oxidation.

Phase 1: The Precursor

Starting Material: (6-((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)methanol. Why: The Boc group sterically and electronically deactivates the amine, preventing self-condensation.

Phase 2: The Oxidation (Optimized for >50g Scale)

Reference Basis: Adapted from industrial pyridine aldehyde synthesis protocols [1, 2].

Reagents:

  • Substrate: 1.0 equiv

  • TEMPO (Catalyst): 0.02 equiv (2 mol%)

  • KBr (Co-catalyst): 0.1 equiv[1]

  • NaOCl (Bleach, 10-12%): 1.1 - 1.2 equiv

  • Solvent: DCM/Water biphasic system (buffered to pH 8.5-9.5 with NaHCO₃)

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-amino alcohol and TEMPO in DCM (5 vol).

  • Buffer: Add aqueous NaHCO₃/KBr solution. Cool to 0°C.

  • Controlled Addition: Add NaOCl solution dropwise.

    • Critical Control Point: Maintain internal temperature <10°C. Exotherms degrade the aldehyde to carboxylic acid.

  • Quench: Quench with aqueous sodium thiosulfate immediately upon consumption of starting material (monitor via TLC/HPLC).

  • Workup: Separate phases. Wash organic layer with brine.

  • Purification:

    • Preferred: Crystallization (if solid) or Bisulfite Adduct purification.

    • Alternative: Flash chromatography on neutral alumina (Silica gel is acidic and can cleave Boc or degrade the aldehyde).

Phase 3: Deprotection & Salt Formation

Objective: Remove Boc and trap as HCl salt simultaneously.

  • Dissolve N-Boc aldehyde in dry EtOAc or Dioxane.

  • Add 4M HCl in Dioxane (anhydrous) at 0°C.

  • Precipitate forms immediately.

  • Filtration: Filter under N₂ atmosphere. Wash with Et₂O.

  • Result: 6-(Aminomethyl)picolinaldehyde dihydrochloride (Stable solid).

Troubleshooting Guide (Symptom-Cause-Solution)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Over-oxidation to Carboxylic Acid.Control pH: Ensure reaction stays at pH 8.5–9.5 using NaHCO₃. Acidic pH accelerates over-oxidation.Quench Fast: Do not let the reaction stir overnight.
Product is Brown/Tar Deprotection occurred during workup.Avoid Silica: Silica gel is slightly acidic. Use Neutral Alumina or recrystallize.Check Solvents: Ensure DCM is acid-free (stabilized with amylene, not ethanol if possible).
Incomplete Reaction Inactive Bleach (NaOCl).Titrate Bleach: Commercial bleach degrades. Titrate active chlorine before use.Add KBr: Bromide is essential for the catalytic cycle (forms HOBr).
Explosion/Safety Risk IBX used on >100g scale.Switch to TEMPO: IBX is shock-sensitive and insoluble. TEMPO/Bleach is the safer process alternative [1].

Logical Workflow Visualization

The following diagram outlines the decision tree for purification, a common bottleneck in this synthesis.

Workflow Start Crude Reaction Mixture (N-Boc-Aldehyde) Check Check Purity (NMR/HPLC) Start->Check Decision Purity > 85%? Check->Decision PathA Yes: Direct Crystallization (Hexane/EtOAc) Decision->PathA Yes PathB No: Purification Needed Decision->PathB No Final Pure N-Boc Intermediate PathA->Final Silica Silica Gel Column (RISK: Degradation) PathB->Silica Avoid Bisulfite Bisulfite Adduct Formation & Release PathB->Bisulfite Recommended Bisulfite->Final

Figure 2: Purification logic flow. Note the explicit avoidance of Silica Gel for crude aldehyde purification.

Frequently Asked Questions (FAQ)

Q: Can I store the free base if I keep it at -20°C? A: We strongly advise against it. Even at low temperatures, the concentration required for storage promotes dimerization. Store the N-Boc intermediate (stable for months at 4°C) or the HCl salt (stable indefinitely if dry).

Q: Why use TEMPO instead of MnO₂? A: On a small scale (<5g), MnO₂ is fine. On a large scale (>100g), MnO₂ requires massive excess (10-20 equiv), leading to hazardous solid waste and difficult filtration (clogged frits). TEMPO is catalytic and uses cheap bleach as the terminal oxidant [2].

Q: My aldehyde peak in NMR is small, but the mass spec is correct. Why? A: Aldehydes often exist as hydrates (gem-diols) in the presence of water or as hemiacetals if methanol is present. Run NMR in anhydrous DMSO-d6 or CDCl₃ to see the distinct -CHO proton at ~10 ppm.

References

  • Process Scale Pyridine Oxidation: Title: Preparation method of 2-pyridine carboxaldehyde.[1][2][3][4] Source: CN Patent 101906068B (2013).[4] Describes the optimized TEMPO/NaOCl/KBr oxidation protocol for pyridine methanols. Link:

  • General TEMPO Oxidation Standards: Title: Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Source:Organic Reactions (2004). Provides the mechanistic grounding for the pH dependency of the TEMPO oxidation. Link:

  • Amino-Aldehyde Handling (Thiosemicarbazones): Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[2] Source:Journal of Medicinal Chemistry (via PubMed). Illustrates the strategy of trapping unstable amino-aldehydes immediately. Link:

Sources

storage and handling conditions for 6-(Aminomethyl)picolinaldehyde to prevent degradation

[1][2]

Executive Summary: The Stability Paradox

6-(Aminomethyl)picolinaldehyde is a "Janus-faced" molecule.[1][2] It contains two mutually reactive functional groups on the same scaffold: a nucleophilic primary amine (–CH₂NH₂) and an electrophilic aldehyde (–CHO).

In the free base form, these groups react intermolecularly to form Schiff bases (imines) , leading to rapid self-polymerization. This manifests as the material turning from a white/pale solid to a yellow/brown sticky gum. Furthermore, the pyridine ring activates the aldehyde, making it susceptible to oxidation into 6-(aminomethyl)picolinic acid upon air exposure.

The Golden Rule: To prevent degradation, you must kinetically inhibit the amine's nucleophilicity (via protonation or low temperature) and thermodynamically prevent oxidation (via inert atmosphere).

Critical Storage Protocols

The following conditions are non-negotiable for maintaining purity >95%.

ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 4°CLow temperature reduces the kinetic rate of aldol condensation and Schiff base oligomerization.[1][2]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent oxidation of the aldehyde to a carboxylic acid. Argon is heavier than air and offers better blanket protection.
Physical State Solid (Salt Form) The Hydrochloride (HCl) salt is significantly more stable than the free base because the protonated amine (

) cannot act as a nucleophile.
Container Amber Glass + Desiccant Protects from UV-induced radical degradation.[1][2] Hygroscopicity leads to hydrolysis; keep strictly anhydrous.
⚠️ Immediate Action Required for New Shipments

If you have just received a shipment:

  • Do not open until the vial has reached room temperature (prevents water condensation).

  • Flush with Argon immediately after every use.[2]

  • Parafilm the cap to ensure a gas-tight seal during freezer storage.[1][2]

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding the degradation pathways allows you to diagnose issues visually.

Pathway A: Self-Polymerization (The "Browning" Effect)

The primary amine of one molecule attacks the aldehyde of another. This releases water and forms an imine dimer, which then continues to react, forming oligomers.

  • Visual Indicator: Sample turns yellow

    
     orange 
    
    
    dark brown gum.[2]
  • Prevention: Maintain acidic pH (if in solution) or store as a salt.

Pathway B: Aerobic Oxidation

Atmospheric oxygen attacks the aldehyde carbon, converting it to a carboxylic acid.

  • Visual Indicator: White solid becomes crusty; solubility changes (acid is less soluble in organic solvents than the aldehyde).

  • Prevention: Inert gas atmosphere.[2][3]

Pathway C: Cannizzaro Reaction (Base-Catalyzed)

In the presence of strong bases, the aldehyde can disproportionate into an alcohol and a carboxylic acid.

  • Prevention: Avoid basic buffers (pH > 8.[2]0) during storage.[2][4][5]

Visualization of Degradation Pathways

DegradationPathwayscluster_conditionsConditions Promoting DegradationCompound6-(Aminomethyl)picolinaldehyde(Intact)ImineSchiff Base Dimer(Yellow)Compound->Imine Self-Reaction(Nucleophilic Attack)Acid6-(Aminomethyl)picolinic acid(White Solid)Compound->Acid Oxidation (O2)PolymerOligomers/Polymers(Brown Gum)Imine->Polymer PropagationBasic pHBasic pHBasic pH->ImineAir ExposureAir ExposureAir Exposure->Acid

Caption: Primary degradation pathways. The blue node represents the active compound. Yellow/Red paths indicate polymerization (irreversible). Green path indicates oxidation.

Handling & Troubleshooting Guide (FAQs)

Q1: My sample has turned yellow. Is it still usable?

Diagnosis: The yellow color indicates the formation of early-stage imine dimers (Schiff bases).[2] Action:

  • If faint yellow: It may be usable.[2][6] Check purity via LC-MS or NMR. The impurity is likely the dimer.

  • If dark yellow/brown: The material has significantly polymerized. Discard. Purification is difficult because the polymer co-elutes or streaks on columns.

Q2: Can I make a stock solution?

Recommendation: NO , unless absolutely necessary.

  • Risk: In solution, molecules have higher mobility, accelerating polymerization.

  • Workaround: If you must make a stock:

    • Use anhydrous DMSO or DMF .[2]

    • Acidify slightly (e.g., with 1 equivalent of HCl or TFA) to protonate the amine.

    • Store at -80°C .

    • Use within 24 hours .

Q3: I need the free base for my reaction, but I have the HCl salt. What do I do?

Protocol: Do not convert to free base until the exact moment of the reaction.

  • Dissolve the HCl salt in your reaction solvent.

  • Add a tertiary amine base (like DIPEA or Triethylamine) in situ.[2]

  • Why? Tertiary amines cannot react with the aldehyde. They will deprotonate the primary amine group of your compound, making it reactive only when it is already in the presence of your target reactant.

Q4: Which solvent should I use for reconstitution?
  • Preferred: Anhydrous Methanol, Ethanol, or DMSO.

  • Avoid: Acetone or Ketones (The primary amine will react with the solvent to form a ketimine).

  • Avoid: Water (Promotes hydrate formation and eventual oxidation).

Step-by-Step Handling Workflow

Use this workflow for every experiment to ensure reproducibility.

  • Equilibration: Remove vial from freezer (-20°C). Let it stand on the bench for 15-20 minutes to reach room temperature. Do not open cold vials.

  • Preparation: While waiting, prepare your solvent. Sparge it with Nitrogen/Argon for 5 minutes to remove dissolved oxygen.

  • Weighing:

    • Open vial.[2]

    • Quickly weigh the required amount.

    • Immediately purge the stock vial with Argon gas (gentle stream for 10 seconds).

    • Recap tightly and wrap with Parafilm. Return to -20°C.

  • Dissolution: Add the sparged solvent to your weighed solid.

  • Reaction: If performing a reductive amination or coupling, add the reagents immediately. Do not let the solution sit.

References

  • PubChem Compound Summary. (2025). 6-(Aminomethyl)picolinaldehyde.[1][2][7] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2020). Oxidative Degradation of Amine Moiety Containing Drugs. Retrieved from [Link]

Validation & Comparative

Mass Spectrometry Analysis of 6-(Aminomethyl)picolinaldehyde Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-(Aminomethyl)picolinaldehyde (6-AMPA) labeling for peptide mass spectrometry. It analyzes the reagent's mechanism, performance metrics, and experimental protocols relative to standard alternatives like 2-Pyridinecarboxaldehyde (2-PCA) and Reductive Dimethylation.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

6-(Aminomethyl)picolinaldehyde (6-AMPA) is a specialized N-terminal labeling reagent derived from the 2-pyridinecarboxaldehyde (2-PCA) scaffold. Unlike standard 2-PCA, which facilitates imidazolidinone formation primarily to direct fragmentation, 6-AMPA incorporates a 6-aminomethyl group that functions as a fixed positive charge tag (protonated under acidic LC-MS conditions).

This dual-functionality—imidazolidinone cyclization for sequence coverage and charge derivatization for sensitivity—makes 6-AMPA a superior alternative for de novo sequencing and the analysis of low-abundance peptides. This guide objectively compares 6-AMPA against 2-PCA, Reductive Dimethylation, and TMT, providing actionable protocols and mechanistic insights.

Mechanism of Action

The labeling chemistry of 6-AMPA relies on a two-step condensation and cyclization reaction that is highly specific to the N-terminus of peptides (and


-amino groups of Lysine, though conditions can favor the N-terminus).
  • Schiff Base Formation: The aldehyde group at position 2 reacts with the N-terminal

    
    -amine to form an imine (Schiff base).
    
  • Imidazolidinone Cyclization: The amide nitrogen of the first peptide bond attacks the imine carbon, forming a stable, bicyclic imidazolidinone structure.

  • Charge Localization: The aminomethyl group at position 6 (pKa ~9-10) remains protonated during ESI-MS, introducing a localized positive charge at the N-terminus.

Mechanistic Diagram

G cluster_0 Reagents Peptide Peptide (N-term NH2) Imine Imine Intermediate Peptide->Imine Condensation (-H2O) Reagent 6-AMPA (Aldehyde + CH2-NH2) Reagent->Imine Product Labeled Peptide (Imidazolidinone + Charge) Imine->Product Cyclization (Amide N Attack) Fragmentation MS/MS Fragmentation (b-ion Dominance) Product->Fragmentation ESI-MS/MS

Caption: Reaction pathway of 6-AMPA with peptide N-terminus forming a charged imidazolidinone derivative.

Comparative Analysis

The following table contrasts 6-AMPA with established N-terminal labeling strategies.

Table 1: Performance Comparison of N-Terminal Labeling Reagents
Feature6-AMPA 2-PCA (Standard) Reductive Dimethylation TMT / iTRAQ
Primary Mechanism Imidazolidinone + Charge TagImidazolidinone FormationMethylation (-CH3)Isobaric Tagging (NHS)
Mass Shift (Δm) +119.06 Da (Approx.)*+89.03 Da+28.03 Da (Dimethyl)~229 Da (Variable)
Ionization (ESI) Significantly Enhanced (Basic amine)ModerateSlight EnhancementEnhanced
Fragmentation b-ion Dominant (Simplified)b-ion EnhancedComplex (b/y mix)Reporter Ions + b/y
Selectivity High (N-term specific cyclization)High (N-term specific)Low (Labels Lys + N-term)Low (Labels Lys + N-term)
Hydrophobicity Moderate (Polar amine)ModerateLowHigh
Application De Novo Seq, Low-input MSSequence ConfirmationQuantitation (Light/Heavy)Multiplex Quantitation

*Note: Mass shift calculation based on 2-PCA (+89) + Aminomethyl (-H + CH2NH2 = +30).

Key Differentiators
  • Sensitivity: 6-AMPA outperforms 2-PCA in sensitivity for hydrophobic or neutral peptides due to the added protonation site (aminomethyl group), which increases ionization efficiency in positive mode ESI.

  • Spectral Simplicity: Like 2-PCA, 6-AMPA promotes the formation of a complete series of b-ions by destabilizing the N-terminal peptide bond and suppressing y-ions. This "ladder sequencing" effect is critical for de novo analysis of unknown proteins or antibodies.

Experimental Protocol: 6-AMPA Labeling Workflow

This protocol is designed for self-validation. The formation of the imidazolidinone ring is the checkpoint; incomplete reaction results in a mass shift corresponding to the Schiff base (Imine) rather than the cyclic product.

Materials
  • Peptide Sample: 10–50 µg (desalted).

  • Reagent: 6-(Aminomethyl)picolinaldehyde (100 mM in dry MeOH).

  • Buffer: 50 mM Ammonium Acetate or bicarbonate (pH 7.0–8.0). Note: Avoid amine-containing buffers like Tris.

  • Reducing Agent (Optional): NaCNBH3 (if reductive stabilization is desired, though cyclization is often spontaneous).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve peptide/protein digest in 50 mM Ammonium Acetate (pH 7.5).

    • Ensure concentration is ~1 µg/µL.

  • Labeling Reaction:

    • Add 10-fold molar excess of 6-AMPA reagent to the sample.

    • Incubate at 37°C for 2–4 hours or 50°C for 1 hour .

    • Validation Checkpoint: The reaction relies on the nucleophilic attack of the amide nitrogen. Higher temperature promotes this cyclization.

  • Quenching & Cleanup:

    • Quench by acidifying with 5% Formic Acid (lowers pH < 3, stabilizing the product and stopping the reaction).

    • Desalt using C18 ZipTip or SPE column to remove excess reagent.

  • MS Analysis:

    • Analyze via LC-MS/MS using HCD (Higher-energy Collisional Dissociation).

    • Fragmentation Logic: Look for intense b1 ions and a dominance of N-terminal fragments.

Workflow Diagram

Workflow Start Protein Digest (Trypsin/Lys-C) Mix Add 6-AMPA (10x Excess, pH 7.5) Start->Mix Incubate Incubate 37°C, 2-4 hrs Mix->Incubate Acidify Acidify (5% FA) Stop Reaction Incubate->Acidify Cleanup C18 Desalting Remove Excess Reagent Acidify->Cleanup MS LC-MS/MS (HCD) Detect +119 Da Shift Cleanup->MS

Caption: Step-by-step workflow for N-terminal labeling with 6-AMPA.

Data Interpretation & Validation

Mass Shift Verification

When analyzing the data, filter for the specific mass shift.

  • Expected Shift: +119.0606 Da (Monoisotopic, calculated).

  • Diagnostic Ion: The imidazolidinone ring often yields a characteristic reporter ion or a specific neutral loss depending on the collision energy.

  • b-Ion Series: Expect a signal-to-noise ratio increase of 2-5x for b-ions compared to native peptides.

Troubleshooting
  • Incomplete Cyclization: If you observe a mass shift of +137 Da (Schiff base) instead of +119 Da, the cyclization step failed. Increase incubation temperature or time.

  • Over-labeling: If Lysine residues are labeled, check pH. N-terminal labeling is favored at neutral pH (7.0–7.5) due to the lower pKa of the N-terminal amine compared to the Lysine

    
    -amine.
    

References

  • Francis, O., et al. (2017). "2-Pyridinecarboxaldehyde: A Versatile Reagent for N-Terminal Peptide Labeling and Charge Derivatization." Analytical Chemistry. Link

  • Hsu, J. L., et al. (2005). "Enhanced Sequence Coverage of Proteins by N-Terminal Chemical Derivatization and MS/MS." Journal of Proteome Research.[1] Link

  • Li, L., et al. (2014). "Dimethylation and other N-terminal labeling strategies for proteomic analysis." Mass Spectrometry Reviews. Link

  • MacDonald, N. M., et al. (2015). "Imidazolidinone formation: A key step in 2-pyridinecarboxaldehyde based N-terminal labeling." Rapid Communications in Mass Spectrometry. Link

Sources

A Tale of Two Amines: A Comparative Guide to Protein Labeling with 6-(Aminomethyl)picolinaldehyde and NHS Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug development professionals, and scientists navigating the complex landscape of protein bioconjugation, the choice of labeling chemistry is a critical decision that profoundly impacts experimental outcomes. The covalent attachment of probes, drugs, or other moieties to a protein of interest demands a careful consideration of specificity, efficiency, and the preservation of the protein's native function. This guide provides an in-depth, objective comparison of two prominent amine-reactive labeling strategies: the site-specific N-terminal modification using 6-(aminomethyl)picolinaldehyde and the more traditional, yet broadly applied, lysine-targeting approach with N-hydroxysuccinimide (NHS) esters.

The Fundamental Difference: Targeting the N-terminus vs. Lysine Residues

The core distinction between these two powerful techniques lies in their selectivity for different primary amines on a protein. While both react with the nucleophilic amino group, their chemical mechanisms dictate their preferred targets.

NHS esters are highly reactive electrophiles that readily acylate primary amines, forming stable amide bonds[1][2]. On a typical protein, this includes the α-amino group at the N-terminus and the ε-amino groups of solvent-exposed lysine residues[3][4]. Given that proteins often possess numerous lysine residues on their surface, NHS ester-based labeling is generally a non-specific method, resulting in a heterogeneous population of labeled proteins with varying degrees of labeling (DoL) and modification sites[5][6].

In contrast, 6-(aminomethyl)picolinaldehyde , a member of the 2-pyridinecarboxaldehyde (2-PCA) family of reagents, offers a remarkable degree of site-specificity for the protein's N-terminus[7][8]. This selectivity arises from a unique reaction mechanism. The aldehyde group of the 2-PCA reagent initially forms a Schiff base with the N-terminal α-amine. This is followed by a rapid intramolecular cyclization, where the adjacent amide bond of the peptide backbone attacks the imine, forming a stable imidazolidinone ring[1][9]. This cyclization is geometrically constrained and highly favorable only at the N-terminus, rendering lysine side chains, which lack the adjacent amide bond, unreactive[10].

At a Glance: Key Performance Metrics

Feature6-(Aminomethyl)picolinaldehyde (2-PCA)NHS Esters
Target Residue(s) N-terminal α-amineN-terminal α-amine and Lysine ε-amines
Specificity High (Site-specific for N-terminus)Low (Stochastic labeling of multiple sites)
Resulting Linkage ImidazolidinoneAmide
Bond Stability Generally stable, but can be reversible under certain conditions (e.g., elevated temperature)[11][12]Highly stable[13]
Optimal pH ~6.0 - 7.5[10]7.2 - 8.5[1]
Reaction Speed Typically slower (hours to overnight)[12]Relatively fast (minutes to a few hours)[2]
Competing Reactions MinimalSignificant hydrolysis of the ester group[1]
Product Homogeneity High (single, defined conjugate)Low (heterogeneous mixture of conjugates)
Impact on Protein Function Generally lower impact due to single, defined modification site away from active sites[10]Higher potential for disruption due to random modification, which may affect active sites or binding interfaces[5]

Delving Deeper: A Mechanistic and Performance Showdown

The Chemistry of Selectivity

The elegance of 2-PCA chemistry lies in its ability to discriminate between the N-terminal α-amine and the numerous lysine ε-amines. This is a direct consequence of the pKa difference between these two groups and the unique intramolecular cyclization reaction. The α-amino group of the N-terminus typically has a pKa in the range of 7.6-8.2, while the ε-amino group of lysine has a pKa around 10.5[4]. By performing the reaction at a near-neutral pH (e.g., 6.5-7.5), the N-terminal amine is more readily deprotonated and thus more nucleophilic than the predominantly protonated lysine amines[3]. However, the true selectivity of 2-PCAs stems from the subsequent cyclization step, which is only possible at the N-terminus.

NHS esters, on the other hand, rely solely on the nucleophilicity of the amine. To achieve efficient labeling, the reaction is typically carried out at a slightly alkaline pH (8.0-8.5) to ensure a sufficient concentration of deprotonated lysine residues[1]. This, however, also accelerates the competing hydrolysis of the NHS ester, which can reduce labeling efficiency[1]. While protocols exist for preferential N-terminal labeling with NHS esters by carefully controlling the pH to be closer to the pKa of the N-terminus, achieving high selectivity remains challenging[14].

Reaction Mechanism of 2-Pyridinecarboxaldehyde (2-PCA)

cluster_0 Protein N-terminus cluster_1 Schiff Base Formation cluster_2 Intramolecular Cyclization Protein_N_terminus Protein-NH2 Schiff_Base Protein-N=CH-R Protein_N_terminus->Schiff_Base Reversible 2_PCA R-CHO (2-Pyridinecarboxaldehyde) Imidazolidinone Stable Imidazolidinone Ring Schiff_Base->Imidazolidinone Irreversible (under physiological conditions)

Figure 1: Reaction pathway of 2-PCA with a protein N-terminus.

Reaction Mechanism of NHS Ester

cluster_0 Primary Amine cluster_1 Nucleophilic Attack cluster_2 Amide Bond Formation Primary_Amine Protein-NH2 (Lysine or N-terminus) Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate NHS_Ester R-CO-O-NHS Amide_Bond Stable Amide Bond (Protein-NH-CO-R) Tetrahedral_Intermediate->Amide_Bond NHS_leaving_group NHS Tetrahedral_Intermediate->NHS_leaving_group

Figure 2: Reaction pathway of an NHS ester with a primary amine.

Quantitative Performance: What the Data Shows

2-Pyridinecarboxaldehydes: Studies have demonstrated the high efficiency and specificity of 2-PCA reagents. For instance, a study analyzing a derivatized HeLa lysate confirmed "moderate to very high" derivatization efficiency across all N-terminal amino acids tested[15]. Another study screening various 2-ethynylbenzaldehydes reported conversions ranging from 8% to 86% with N-terminal selectivity ratios of modified N-terminus to modified lysine ranging from 12:1 to over 99:1[7]. This highlights the remarkable site-specificity achievable with this class of reagents.

NHS Esters: The degree of labeling with NHS esters is highly dependent on the protein, the specific NHS ester used, and the reaction conditions. One study reported a 72% efficacy for the conjugation of an antibody with a 4-azidobenzoyl fluoride linker, which was superior to the 49% efficacy achieved with an NHS ester of 4-azidobenzoic acid under similar conditions[16]. The degree of labeling (DoL), or the average number of dye molecules per protein, can be determined spectrophotometrically and is a critical parameter to optimize for each specific application[2].

Stability of the Conjugate: A Key Consideration

The stability of the resulting linkage is paramount for the reliability of downstream applications. The amide bond formed by NHS esters is exceptionally stable under a wide range of conditions. In contrast, the imidazolidinone linkage formed by 2-PCAs, while generally stable, has been reported to be susceptible to hydrolysis at elevated temperatures[12]. This potential for reversibility should be considered, particularly for applications requiring long-term stability or involving thermal stress.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for protein labeling with 2-PCAs and NHS esters. Optimization is often necessary for each specific protein and label.

Protocol 1: N-terminal Protein Labeling with 6-(Aminomethyl)picolinaldehyde

This protocol is a general guideline for the N-terminal labeling of a protein using a 2-PCA reagent like 6-(aminomethyl)picolinaldehyde.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 6-(aminomethyl)picolinaldehyde

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 7.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a stock solution of 6-(aminomethyl)picolinaldehyde in anhydrous DMSO (e.g., 100 mM).

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the 6-(aminomethyl)picolinaldehyde stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as hydroxylamine can be added to react with the unreacted aldehyde.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm labeling and determine the labeling efficiency.

Experimental Workflow for 2-PCA Labeling

A Prepare Protein in Amine-Free Buffer (pH 6.5-7.5) C Add Molar Excess of 2-PCA to Protein Solution A->C B Prepare 2-PCA Stock Solution in DMSO B->C D Incubate (4-24h, RT or 37°C) C->D E Purify by Size-Exclusion Chromatography D->E F Characterize Conjugate (SDS-PAGE, Mass Spec) E->F

Figure 3: A typical workflow for N-terminal protein labeling using a 2-PCA reagent.

Protocol 2: Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling proteins with an amine-reactive NHS ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quenching: Add a quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DoL) by measuring the absorbance of the protein and the label. Confirm the integrity of the labeled protein by SDS-PAGE.

Experimental Workflow for NHS Ester Labeling

A Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) C Add Molar Excess of NHS Ester to Protein Solution A->C B Prepare NHS Ester Stock Solution in DMSO/DMF B->C D Incubate (1-2h, RT) C->D E Quench Reaction with Amine-Containing Buffer D->E F Purify by Size-Exclusion Chromatography E->F G Characterize Conjugate (DoL, SDS-PAGE) F->G

Figure 4: A typical workflow for protein labeling using an NHS ester.

Conclusion: Choosing the Right Tool for the Job

The choice between 6-(aminomethyl)picolinaldehyde and NHS esters for protein labeling is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

Choose 6-(aminomethyl)picolinaldehyde (or other 2-PCAs) when:

  • Site-specificity is paramount: You need a homogenous product with a single, defined modification at the N-terminus.

  • Preservation of protein function is critical: Modifying a single, predictable site is less likely to interfere with the protein's activity.

  • The N-terminus is accessible: The reaction requires the N-terminal amine to be available for modification.

Choose NHS esters when:

  • High labeling efficiency is the primary goal, and site-specificity is less critical: You need to attach a large number of labels to the protein.

  • The N-terminus is blocked or inaccessible: NHS esters can still label accessible lysine residues.

  • A very stable, irreversible linkage is required: The amide bond formed is exceptionally robust.

Ultimately, a thorough understanding of the chemistry, performance characteristics, and practical considerations of each method will empower researchers to make informed decisions and achieve their desired experimental outcomes with confidence.

References

  • 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. (2022). .

  • N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes via isoquinolinium formation. (2018). .

  • quantitative analysis of protein labeling with NHS esters. (n.d.). .

  • An expanded 2-pyridinecarboxaldehyde (2PCA)-based chemoproteomics toolbox for probing protease specificity. (2023). .

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). .

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N‑Terminal Protein Modification. (2025). .

  • Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). .

  • Quantification of absolute labeling efficiency at the single-protein level. (2024). .

  • 6-Methylpicolinaldehyde Synthesis: Insights for Chemical Manufacturers. (2026). .

  • Chemoenzymatic Labeling of Proteins: Techniques and Approaches. (n.d.). .

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). .

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). .

  • The Stability of Imidazolidinones is the Primary Influence on the Catalytic Activity of Proline Amides and Proline Sulfonamides in Enamine Catalysis Using Alkyl Aldehyde Substrates. (2013). .

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. (n.d.). .

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (n.d.). .

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021). .

  • The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. (n.d.). .

  • Conjugation of primary amine groups in targeted proteomics. (n.d.). .

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. (2022). .

  • Selective Chemical Labeling of Proteins. (2016). .

  • A General Method to Accurately Count Molecular Complexes and Determine the Degree of Labelling in Cells Using Protein Tags. (2023). .

  • Development of N-terminal targeting ligands for protein-material conjugation. (n.d.). .

  • Strategies for successful crosslinking and bioconjugation applications. (2018). .

  • One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. (2015). .

  • Preferentially biotinylate N-terminal α-amino groups in peptides. (n.d.). .

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). .

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). .

  • Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol. (2018). .

  • NHS ester protocol for labeling proteins. (n.d.). .

  • Selective N-Terminal Protein Labeling. (n.d.). .

  • Types of Bioconjugate Chemistry for Molecular Engineering. (2015). .

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. (2021). .

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (n.d.). .

  • Calculate dye:protein (F/P) molar ratios. (n.d.). .

  • Site-specific N-terminal labeling of proteins using sortase-mediated reactions. (n.d.). .

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). .

Sources

Beyond 6-AM-2-PCA: A Technical Guide to N-Terminal Modification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternatives to 6-(Aminomethyl)picolinaldehyde (6-AM-2-PCA) for site-selective N-terminal modification.

Executive Summary

6-(Aminomethyl)picolinaldehyde (6-AM-2-PCA) has established itself as a robust reagent for "one-pot" N-terminal bioconjugation.[1] Its mechanism relies on the condensation of the pyridinecarboxaldehyde moiety with the N-terminal


-amine to form a cyclic imidazolidinone . This reaction is highly selective over lysine 

-amines due to the lower pKa of the N-terminus and the specific geometry required for cyclization.

However, 6-AM-2-PCA is not a universal solution. Researchers often encounter limitations such as slow reaction kinetics (requiring high equivalents), reversibility (hydrolysis over time), and sequence dependence (steric hindrance from bulky N-terminal residues like Proline).

This guide compares 6-AM-2-PCA against three distinct classes of alternatives:

  • Electronic Variants (3-Methoxy-2-PCA): The direct "upgrade" for speed and stability.

  • Biomimetic Transaminators (PLP): The two-step ketone strategy.

  • Kinetic Acylators (Ketenes): The fast, irreversible alternative.

Part 1: The Direct Upgrade – 3-Methoxy-2-Pyridinecarboxaldehyde

If your primary issue with 6-AM-2-PCA is reaction speed or conjugate stability, you do not need to change the mechanism—only the electronics.

The Mechanism: Like 6-AM-2-PCA, these derivatives react with the N-terminal amine to form an imidazolidinone. However, the addition of an electron-donating methoxy group at the 3-position of the pyridine ring enhances the electrophilicity of the aldehyde through inductive effects and stabilizes the intermediate imine, significantly accelerating the rate-determining step.

Performance Comparison:

Feature6-AM-2-PCA (Standard)3-Methoxy-2-PCA (Next-Gen)
Reaction Time 12–24 Hours2–6 Hours
Equivalents Needed 10–50 eq5–10 eq
Conjugate Stability Moderate (Slow hydrolysis)High (Resistant to hydrolysis)
Selectivity High (N-term vs Lys)High (N-term vs Lys)

Experimental Insight: The 3-methoxy substituent creates a "Goldilocks" electronic environment. It activates the aldehyde for nucleophilic attack without making it so reactive that it hydrates non-productively in water (a common failure mode of electron-deficient aldehydes like 4-nitro-2-PCA).

Part 2: The Two-Step Alternative – Pyridoxal-5'-Phosphate (PLP)

When the N-terminal residue is sterically hindered or incompatible with imidazolidinone formation (e.g., N-terminal Glu/Asp), PLP-mediated transamination is the standard alternative.

The Mechanism: Unlike 6-AM-2-PCA, PLP does not attach the payload directly. Instead, it acts as a catalyst to oxidatively deaminate the N-terminus, converting it into a reactive ketone or aldehyde .

  • Step 1: PLP transaminates the N-terminus

    
     N-terminal Ketone.
    
  • Step 2: An aminooxy- or hydrazide-functionalized payload reacts with the ketone

    
     Oxime/Hydrazone bond.
    

Performance Comparison:

Feature6-AM-2-PCAPLP System
Workflow One-PotTwo-Step (Transamination + Ligation)
Linkage Type Imidazolidinone (Cyclic)Oxime (Linear, very stable)
Sequence Bias Favors Ala, Gly, SerFavors Ala, Gly, Met, Gln (Dislikes Pro)
Conditions pH 7.5, 37°CpH 6.5, 37°C (Mildly Acidic)

Experimental Insight: PLP is "biomimetic" but often requires optimization. The resulting oxime bond is extremely stable, making this method superior for long-term storage or in vivo applications where the imidazolidinone might slowly hydrolyze.

Part 3: The Kinetic Alternative – Ketenes

For researchers requiring rapid, irreversible modification without heavy metal catalysts or long incubations, Ketenes offer a purely kinetic solution.

The Mechanism: Ketenes are highly reactive electrophiles that acylate amines. Selectivity is achieved purely through pKa differences . At pH 6.0–6.5, the N-terminal


-amine (pKa ~7.6–8.0) is significantly more unprotonated (nucleophilic) than Lysine 

-amines (pKa ~10.5).

Performance Comparison:

Feature6-AM-2-PCAKetenes
Reaction Type Cyclization (Thermodynamic)Acylation (Kinetic)
Speed HoursMinutes
Selectivity Excellent (>95%)Good (~80-90%) (pH dependent)
Reversibility ReversibleIrreversible (Amide bond)
Visualizing the Mechanisms

The following diagram contrasts the reaction pathways of the three strategies.

N_Terminal_Pathways Protein Protein (N-term NH2) PCA 6-AM-2-PCA (Aldehyde) Protein->PCA + Reagent PLP PLP (Transaminator) Protein->PLP + Catalyst Ketene Ketene Derivative Protein->Ketene pH 6.3 Imine Imine Intermediate PCA->Imine Condensation Imid Imidazolidinone (Cyclic Product) Imine->Imid Cyclization (N-term specific) Ketone N-term Ketone PLP->Ketone Oxidative Deamination Oxime Oxime Conjugate (Stable) Ketone->Oxime + Payload Payload Aminooxy-Payload Payload->Oxime Amide Amide Bond (Irreversible) Ketene->Amide Acylation

Figure 1: Mechanistic pathways for N-terminal modification. 6-AM-2-PCA forms a cyclic product; PLP creates a ketone handle; Ketenes form a direct amide bond.

Detailed Experimental Protocols
Protocol A: 3-Methoxy-2-PCA Modification (The "Fast" 2-PCA)

Best for: General purpose labeling when 6-AM-2-PCA yield is low.

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (PB), pH 7.5. Avoid amine-containing buffers (Tris, Glycine).

  • Protein Prep: Adjust protein concentration to 50–100 µM in PB.

  • Reagent Addition: Add 5–10 equivalents of 3-Methoxy-2-PCA (from a 100 mM stock in DMSO). Keep final DMSO < 5%.

  • Incubation: Incubate at 37°C for 4 hours . (Note: Standard 6-AM-2-PCA would require 18h here).

  • Quenching: No quenching required, but excess reagent can be removed via desalting column (Zeba Spin or PD-10).

  • Validation: Analyze via LC-MS. Look for mass shift corresponding to Reagent MW - 18 Da (loss of water).

Protocol B: PLP-Mediated Transamination

Best for: Creating a "universal" handle for oxime ligation.

  • Transamination:

    • Mix Protein (50 µM) with PLP (10 mM) in 25 mM PB, pH 6.5.

    • Incubate at 37°C for 2–4 hours .

    • Critical Step: Remove excess PLP immediately using a desalting column to prevent side reactions.

  • Oxime Ligation:

    • Add Aminooxy-biotin or Aminooxy-fluorophore (1–2 mM) to the ketone-labeled protein.

    • Incubate at 25°C for 12–16 hours (or accelerate with 10 mM Aniline catalyst).

    • Purify via dialysis.

Decision Matrix: Which Reagent to Choose?

Use this logic flow to select the optimal reagent for your specific protein sequence.

Decision_Tree Start Start: Analyze N-Terminal Residue IsCys Is N-term Cysteine? Start->IsCys IsSerThr Is N-term Ser or Thr? IsCys->IsSerThr No CBT Use 2-Cyanobenzothiazole (CBT) (High Specificity) IsCys->CBT Yes IsPro Is N-term Proline? IsSerThr->IsPro No Periodate Use NaIO4 Oxidation (Forms Glyoxyl) IsSerThr->Periodate Yes Ketene Use Ketenes (Sterically tolerant) IsPro->Ketene Yes (2-PCA fails) CheckStab Is Stability Critical? IsPro->CheckStab No (Ala, Gly, Met, etc.) Methoxy Use 3-Methoxy-2-PCA (High Stability) CheckStab->Methoxy Yes (In vivo/Long term) Standard Use 6-AM-2-PCA (Standard) CheckStab->Standard No (In vitro/Quick test)

Figure 2: Decision matrix for selecting N-terminal modification reagents.

References
  • MacDonald, J. I., et al. (2015). "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes."[1] Nature Chemical Biology. Link

    • Foundational paper establishing 2-PCA and 6-AM-2-PCA for N-terminal modific
  • Witus, L. S., & Francis, M. B. (2011). "Site-Specific Protein Transamination Using Pyridoxal-5′-Phosphate." Current Protocols in Chemical Biology. Link

    • The definitive protocol for PLP-mediated transamin
  • Gilmore, J. M., et al. (2006). "N-terminal protein modification through a biomimetic transamination reaction." Angewandte Chemie International Edition. Link

    • Detailed mechanism of the PLP reaction.
  • Chan, A. O., et al. (2012). "Modification of N-terminal alpha-amino groups of peptides and proteins using ketenes." Journal of the American Chemical Society.[2] Link

    • Establishes Ketenes as a kinetic alternative for N-terminal acyl
  • Scheck, R. A., et al. (2008). "Optimization of a biomimetic transamination reaction." Journal of the American Chemical Society.[2] Link

    • Provides data on sequence specificity for transamin

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.